(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
Description
The exact mass of the compound (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1-amino-3,3-difluorocyclobutyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(8,2-5)3-9;/h9H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCKULAEUABEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-37-2 | |
| Record name | (1-amino-3,3-difluorocyclobutyl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride CAS number 1523618-37-2
Executive Summary: The "Escape from Flatland"
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a specialized fluorinated building block designed for modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures toward sp³-rich scaffolds—a strategy known as "Escaping Flatland"—this compound offers a critical solution.
It serves as a bioisostere for traditional spacers like gem-dimethyl groups or phenyl rings. The incorporation of the gem-difluoro moiety at the C3 position of the cyclobutane ring introduces unique electronic effects (lowering the pKa of the amine) and conformational restriction, enhancing metabolic stability without significantly increasing lipophilicity.
Physicochemical Profile
Understanding the fundamental properties of this salt is essential for accurate stoichiometry in synthesis and formulation.[1]
| Property | Value | Notes |
| Chemical Name | (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride | |
| CAS Number | 1523618-37-2 | |
| Molecular Formula | C₅H₁₀ClF₂NO | (HCl salt) |
| Molecular Weight | 173.59 g/mol | Free base: ~137.13 g/mol |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | High in Water, Methanol, DMSO | Limited solubility in non-polar solvents (DCM, Hexane) |
| pKa (Amine) | ~7.5 - 8.5 (Estimated) | Lower than typical primary amines (~10) due to electron-withdrawing fluorine effect |
| H-Bond Donors | 4 | NH₃⁺ (3) + OH (1) |
| H-Bond Acceptors | 3 | F (2) + O (1) |
Synthetic Methodology
Retrosynthetic Analysis
The target molecule is an amino alcohol .[1] The most logical precursor is the corresponding amino acid (1-amino-3,3-difluorocyclobutanecarboxylic acid).
-
Step 1: Construction of the quaternary center via Bucherer-Bergs chemistry.
-
Step 2: Hydrolysis to the amino acid.[1]
-
Step 3: Esterification (Activation).[1]
-
Step 4: Reduction to the alcohol.
Detailed Protocol
Phase 1: Formation of the Amino Acid Core
Reagents: 3,3-Difluorocyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).
-
Bucherer-Bergs Reaction: Dissolve 3,3-difluorocyclobutanone in Ethanol/Water (1:1). Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.1 eq).[1] Heat to 60°C for 12–24 hours.
-
Hydrolysis: Isolate the hydantoin and reflux in 6M NaOH (aq) for 48 hours. This opens the ring to yield 1-amino-3,3-difluorocyclobutanecarboxylic acid .
-
Purification: Neutralize to pH 7 to precipitate the zwitterionic amino acid.[1]
-
Phase 2: Conversion to Amino Alcohol (The Target)
Reagents: Thionyl Chloride (SOCl₂), Methanol, Sodium Borohydride (NaBH₄).
-
Esterification (Activation):
-
Reduction:
-
Salt Formation:
Synthetic Logic Visualization
The following diagram illustrates the critical pathway and the decision nodes for purity control.
Figure 1: Step-wise synthetic pathway from ketone precursor to final amino alcohol hydrochloride.
Applications in Drug Design
This compound is not just a passive linker; it is an active modulator of physicochemical properties.[1]
Bioisosteric Replacement[1][6]
-
Carbonyl Mimicry: The gem-difluoro group is electronically similar to a carbonyl oxygen but is lipophilic and non-reactive.
-
Conformational Locking: The cyclobutane ring restricts the rotation of the amine and alcohol arms, potentially locking the molecule into a bioactive conformation (reducing the entropic penalty of binding).
pKa Modulation
The fluorine atoms at C3 exert a strong inductive effect (
-
Effect: This lowers the pKa of the primary amine from ~10 (typical alkyl amine) to ~7.5–8.5.[1]
-
Benefit: At physiological pH (7.4), a significant fraction of the drug may exist as the free base, improving membrane permeability (passive diffusion) compared to non-fluorinated analogues.
Handling and Stability
-
Hygroscopicity: As a hydrochloride salt with a free hydroxyl group, the compound attracts moisture.[1] Store in a desiccator at -20°C.
-
Stability: The C-F bonds are metabolically stable.[1] The cyclobutane ring is strained but stable under standard laboratory conditions.[1] Avoid strong Lewis acids which might induce ring-opening or rearrangement.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][5][2] (Context on fluorinated cyclobutanes).
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Analogous sp3-rich building blocks). [1]
-
Gilead Sciences Inc. (2022).[1] Lenacapavir FDA Approval Context. (Example of recent success with fluorinated/sp3-rich capsids).
-
Aladdin Scientific. (2024).[1] Product Specifications: (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride.[6]
Sources
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- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Synthesis and Discovery of Fluorinated Amino Alcohols: A Technical Guide for Drug Development Professionals
Introduction: The Transformative Influence of Fluorine in Amino Alcohol Scaffolds
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorinated amino alcohols, a unique structural class, have emerged as particularly valuable building blocks in drug discovery. The introduction of fluorine can induce favorable conformational changes, modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[1][2] These modifications can lead to enhanced potency, selectivity, and overall viability of a therapeutic agent.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, insights into the rationale behind methodological choices, and a look into their applications in contemporary drug discovery.
Strategic Pathways to Chiral Fluorinated Amino Alcohols: A Synthetic Overview
The synthesis of fluorinated amino alcohols presents unique challenges due to the need for precise control over stereochemistry at multiple centers, one of which bears the sterically and electronically demanding fluorine or fluoroalkyl group. Several powerful strategies have been developed to address these challenges, each with its own set of advantages and considerations.
Diastereoselective Reduction of α-Amino-β-Fluoroalkyl Ketones
A robust and widely employed method for the synthesis of fluorinated amino alcohols is the diastereoselective reduction of the corresponding α-amino-β-fluoroalkyl ketones.[5] The choice of reducing agent and reaction conditions is critical in controlling the stereochemical outcome, leading to either syn- or anti-diastereomers.
The underlying principle of this approach is the stereocontrolled reduction of a prochiral ketone, where the existing chirality of the adjacent α-amino center directs the facial attack of the hydride. The relative stereochemistry of the product is often dictated by the nature of the protecting group on the nitrogen and the steric bulk of the substituents.
Experimental Protocol: Diastereoselective Reduction of an N-Boc-Protected α-Amino-β-Trifluoromethyl Ketone
This protocol describes a general procedure for the diastereoselective reduction of an N-Boc-protected α-amino-β-trifluoromethyl ketone to the corresponding syn-amino alcohol.
Materials:
-
N-Boc-protected α-amino-β-trifluoromethyl ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-protected α-amino-β-trifluoromethyl ketone in a mixture of DCM and MeOH (e.g., 4:1 v/v) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-fluorinated amino alcohol.
Self-Validation: The diastereomeric ratio of the product should be determined by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture or the purified product. The stereochemical assignment can be confirmed by X-ray crystallography or by conversion to a known derivative.
Asymmetric Synthesis via Chiral Auxiliaries and Catalysts
Achieving high levels of enantioselectivity is paramount in drug development. Asymmetric synthesis of fluorinated amino alcohols can be accomplished through the use of chiral auxiliaries or, more elegantly, through catalytic asymmetric methods.
A powerful strategy for the asymmetric synthesis of a variety of fluorinated amino acids, which can be subsequently reduced to the corresponding amino alcohols, involves the use of chiral Ni(II) complexes of a Schiff base derived from a chiral amino acid.[6][7] This methodology allows for the diastereoselective alkylation of the complex with a fluorinated electrophile, with the stereochemical outcome dictated by the chiral ligand.
Figure 1. Workflow for the asymmetric synthesis of fluorinated amino alcohols using a chiral Ni(II) complex.
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes.[8][9] This reaction utilizes a chiral osmium catalyst in the presence of a nitrogen source to install both the amino and hydroxyl functionalities across a double bond in a syn-selective manner. The use of dihydroquinine (DHQ) and dihydroquinidine (DHQD) derived ligands allows for the selective formation of either enantiomer of the product.[10]
Figure 2. Simplified mechanism of the Sharpless Asymmetric Aminohydroxylation.
Biocatalytic Approaches: The Power of Enzymes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated amino alcohols.[1] Enzymes such as transaminases and dehydrogenases can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, minimizing the need for protecting groups and harsh reagents.
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate.[11] By employing a fluorinated ketone, this enzymatic transformation can provide direct access to the corresponding chiral fluorinated amine, which can be a fluorinated amino alcohol if the ketone also contains a hydroxyl group, or can be further processed. The stereochemical outcome is determined by the specific transaminase used, with both (R)- and (S)-selective enzymes being available.
Figure 3. General scheme for the biocatalytic synthesis of fluorinated amino alcohols using a transaminase.
Data Summary: Comparison of Synthetic Methodologies
| Synthetic Method | Key Features | Typical Diastereoselectivity (dr) | Typical Enantioselectivity (ee) | Advantages | Limitations |
| Diastereoselective Reduction | Reduction of α-amino-β-fluoroalkyl ketones | 80:20 to >99:1 | Dependent on substrate chirality | Straightforward, scalable | Requires stereochemically pure starting material |
| Chiral Ni(II) Complex | Asymmetric alkylation | >95:5 | >94% | High enantioselectivity, gram-scale synthesis possible[6] | Multi-step process, requires stoichiometric chiral auxiliary |
| Sharpless AA | Direct aminohydroxylation of alkenes | syn-selective | 80-99% | Atom-economical, high enantioselectivity | Use of toxic and expensive osmium catalyst |
| Biocatalytic Transamination | Enzymatic amination of fluorinated ketones | N/A | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly | Substrate scope can be limited by enzyme specificity |
Applications in Drug Discovery: Case Studies and Future Perspectives
Fluorinated amino alcohols are integral components of several approved drugs and clinical candidates, highlighting their importance in modern pharmaceutical research.[3][12][13]
-
Sitagliptin (Januvia®): While not containing a fluorinated amino alcohol itself, the synthesis of this dipeptidyl peptidase-4 (DPP-4) inhibitor has inspired methodologies that are applicable to fluorinated analogs. The core β-amino acid structure is a key pharmacophore, and fluorination could be used to modulate its properties.
-
18F-labeled Amino Alcohols for PET Imaging: The use of the positron-emitting isotope ¹⁸F allows for the synthesis of radiotracers for positron emission tomography (PET).[12] Fluorinated amino alcohols can be incorporated into molecules designed to target specific biological processes, enabling non-invasive imaging in diagnostics and drug development. For example, 18F-Fluorodopa is used in the diagnosis of Parkinson's disease.[12]
The continued development of novel synthetic methods, particularly in the areas of asymmetric catalysis and biocatalysis, will undoubtedly expand the accessibility and diversity of fluorinated amino alcohols. This will, in turn, provide medicinal chemists with a richer toolbox for the design of next-generation therapeutics with improved efficacy and safety profiles.
Conclusion
The synthesis of fluorinated amino alcohols is a dynamic and evolving field of research with profound implications for drug discovery and development. The methodologies outlined in this guide, from diastereoselective reductions to sophisticated asymmetric catalytic and biocatalytic transformations, provide a strategic framework for accessing these valuable building blocks. A thorough understanding of the principles behind each synthetic choice, coupled with a commitment to rigorous self-validating protocols, will empower researchers to harness the full potential of fluorine in the design of innovative and effective medicines.
References
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Mlostoń, G., Romański, J., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 113. [Link]
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Han, J., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 136-145. [Link]
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Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]
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Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 359. [Link]
- Codexis, Inc. (2013). Process for the asymmetric amination of ketones employing omega-transaminases in organic solvents.
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Gogoi, P., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(10), 624-635. [Link]
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Soloshonok, V. A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8234. [Link]
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Yusupova, Y. R., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6271. [Link]
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Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(4), 195-199. [Link]
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Mondal, P., & Argade, N. P. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 7(64), 40293-40321. [Link]
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O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10708-10764. [Link]
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Contente, M. L., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 114(8), 1697-1705. [Link]
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Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789541. [Link]
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de Vries, J. G., & de Vries, A. H. M. (2003). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Society Reviews, 32(5), 265-274. [Link]
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Mycock, C., et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(12), 1365-1380. [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of Fluorinated β-Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-34). [Link]
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Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
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Popowycz, F., et al. (2017). Synthesis of chiral amino-alcohols. [Link]
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Al-Karmalawy, A. A., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 15(11), 1386. [Link]
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Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(3), 1046. [Link]
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Sharpless, K. B., et al. (1996). Asymmetric Aminohydroxylation of Olefins. Journal of the American Chemical Society, 118(1), 35-42. [Link]
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Companyó, X., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4883-4893. [Link]
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Gogoi, P., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS combinatorial science, 18(10), 624–635. [Link]
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Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
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Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(5), 1539. [Link]
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LibreTexts Chemistry. (2024). 29.9: Catabolism of Proteins- Deamination. [Link]
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Goodwin, N. (2002). The Career of K. Barry Sharpless. Macmillan Group Meeting. [Link]
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The Gem-Difluorocyclobutane Moiety: A Strategic Tool in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a spectrum of physicochemical and pharmacological properties. Among the array of fluorinated motifs, the gem-difluorocyclobutane group has emerged as a particularly valuable entity. This guide provides a comprehensive technical overview of the role and application of the gem-difluorocyclobutane moiety in drug design. We will delve into its synthesis, conformational preferences, and its profound impact on critical drug-like properties, including metabolic stability, acidity (pKa), and lipophilicity (LogP). Through an analysis of its function as a bioisostere and examination of key case studies, this document will illustrate the causal relationships between the unique structural features of the gem-difluorocyclobutane unit and its beneficial effects on drug candidates. Detailed experimental protocols for the synthesis of key building blocks and for the assessment of metabolic stability are also provided to equip researchers with the practical knowledge to leverage this powerful motif in their drug discovery programs.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into small molecules can induce significant changes in their biological and physical properties.[1][2] Fluorine's high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond make it a unique tool for medicinal chemists.[1] Strategically placed fluorine atoms can block sites of metabolism, modulate the acidity or basicity of nearby functional groups, and influence molecular conformation, all of which can lead to improved pharmacokinetic profiles and enhanced target affinity.[3] While simple fluorination has been a long-standing strategy, the use of more complex fluorinated motifs, such as the gem-difluorocyclobutane ring, offers a more nuanced and powerful approach to molecular design.
The gem-difluorocyclobutane moiety, a four-membered carbocycle bearing two fluorine atoms on the same carbon, has garnered increasing interest due to its unique combination of properties. It is a small, polar, yet lipophilic group that can act as a bioisosteric replacement for other common functional groups, offering a distinct set of advantages in drug design.[4][5]
Physicochemical and Pharmacokinetic Impact of the Gem-Difluorocyclobutane Moiety
The true value of the gem-difluorocyclobutane unit lies in its ability to predictably and favorably alter the properties of a lead compound. The following sections will explore the key areas of impact.
Metabolic Stability: Blocking the Metabolic "Weak Spot"
One of the most significant advantages of incorporating a gem-difluorocyclobutane moiety is the enhancement of metabolic stability.[1] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. By replacing a metabolically labile group, such as a carbonyl or a gem-dimethyl group, with a gem-difluorocyclobutane, medicinal chemists can effectively "shield" that position from enzymatic attack.[4][6]
A prominent example of this strategy is the development of Ivosidenib (AG-120) , a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[6] In the optimization of this drug, the gem-difluorocyclobutane motif was found to be crucial for increasing metabolic stability while maintaining the desired potency.[6] This strategic replacement of a metabolically vulnerable site with the robust difluorinated ring is a prime example of rational drug design.[4][6]
Modulation of Acidity and Basicity (pKa)
The highly electronegative fluorine atoms in the gem-difluorocyclobutane ring exert a strong electron-withdrawing inductive effect. This effect can significantly lower the pKa of nearby acidic protons or the pKaH of basic amines.[7] This modulation of acidity and basicity can have profound effects on a drug's solubility, absorption, and target engagement. For instance, lowering the pKa of a basic amine can reduce its charge at physiological pH, potentially improving membrane permeability and reducing off-target interactions with ion channels like hERG.[4]
Impact on Lipophilicity (LogP)
The influence of the gem-difluorocyclobutane moiety on lipophilicity is more complex than its effect on pKa. While the introduction of fluorine generally increases lipophilicity, the overall effect of the gem-difluorocyclobutane group depends on the molecular context.[7] In some cases, it can increase LogP, while in others, particularly in comparison to a gem-dimethyl group, it can lead to a decrease or a negligible change in lipophilicity.[7] This nuanced effect allows for the fine-tuning of a molecule's solubility and permeability profile.
Conformational Control and Bioisosterism
The gem-difluorocyclobutane ring is not a passive scaffold; its conformational preferences can influence the overall shape of a drug molecule. The cyclobutane ring itself is puckered, and the presence of the gem-difluoro group can alter the degree of this puckering, which is typically more planar than non-fluorinated cyclobutanes but more puckered than four-membered heterocycles.[2][4] This can lead to a more rigid and pre-organized conformation, which can be advantageous for binding to a specific target receptor, as it reduces the entropic penalty of binding.[8]
The gem-difluorocyclobutane moiety is an excellent bioisostere for both carbonyl groups and gem-dimethyl groups.[9]
-
Carbonyl Bioisostere: The C-F bonds are polarized, creating a dipole moment that can mimic the polar nature of a carbonyl group. This allows the gem-difluorocyclobutane to engage in similar polar interactions with a target protein.
-
Gem-Dimethyl Bioisostere: While sterically similar to a gem-dimethyl group, the gem-difluorocyclobutane offers a different electronic profile and improved metabolic stability.
The ability to act as a bioisostere for these common functional groups provides medicinal chemists with a valuable tool to overcome liabilities associated with the original group while retaining or even improving biological activity.
Data Presentation: Comparative Physicochemical Properties
To illustrate the impact of the gem-difluorocyclobutane moiety, the following table summarizes the comparative physicochemical properties of representative building blocks.
| Compound | Structure | pKa | LogP |
| Cyclobutane carboxylic acid | 4.8 | 1.1 | |
| 3,3-Difluorocyclobutane carboxylic acid | 4.1 | 0.9 | |
| Cyclobutylamine | 10.4 | 0.8 | |
| 3,3-Difluorocyclobutylamine | 8.9 | 0.6 |
Note: The pKa and LogP values are approximate and can vary depending on the experimental conditions. The structures are representative.
Synthesis of Gem-Difluorocyclobutane Containing Molecules
The successful application of the gem-difluorocyclobutane moiety in drug design is contingent on the availability of efficient and scalable synthetic routes.
Key Synthetic Strategies
Two primary strategies have emerged for the synthesis of gem-difluorocyclobutanes:
-
Deoxofluorination of Cyclobutanones: This is a common and effective method that involves the treatment of a corresponding cyclobutanone with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its analogues (e.g., Deoxo-Fluor®).[10][11] The choice of fluorinating agent and reaction conditions is crucial to achieve good yields and avoid side reactions.
-
Nucleophilic Addition to 3,3-Difluorocyclobutanone: While seemingly straightforward, the addition of common organometallic reagents like Grignard or organolithium reagents to 3,3-difluorocyclobutanone is often problematic, leading to low yields. The use of organolanthanum reagents has been shown to be crucial in overcoming this challenge, enabling the efficient addition of carbon nucleophiles to form the corresponding tertiary alcohols, which can be further functionalized.[4][12]
Caption: Key synthetic routes to gem-difluorocyclobutane derivatives.
Experimental Protocols
This protocol describes a typical laboratory-scale synthesis starting from the corresponding ethyl ester.
Step 1: Saponification of Ethyl 3,3-difluorocyclobutanecarboxylate [13]
-
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure: a. Dissolve NaOH in a 1:1 mixture of MeOH and H₂O. b. To this solution, add ethyl 3,3-difluorocyclobutanecarboxylate at room temperature. c. Stir the resulting mixture at room temperature for 15 hours. d. Reduce the volume of the reaction mixture by half using a rotary evaporator. e. Acidify the remaining solution to pH 1 with concentrated HCl. f. Extract the aqueous layer with CH₂Cl₂ (3 times). g. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3,3-difluorocyclobutane carboxylic acid as a white solid.
Caution: DAST is toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Materials:
-
Substituted cyclobutanone (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve the cyclobutanone in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add DAST dropwise to the cooled solution. d. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC. e. Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution. f. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 times). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
This assay provides a measure of the intrinsic clearance of a compound.
-
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching and analysis
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
96-well plates
-
Incubator/shaker (37 °C)
-
-
Procedure: a. Prepare the incubation mixture by diluting the HLM in phosphate buffer containing MgCl₂. b. Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.1%). c. Pre-incubate the plate at 37 °C for 5-10 minutes. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard. f. Centrifuge the plate to precipitate the proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. h. Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Case Study: The Role of Gem-Difluorocyclobutane in Ivosidenib
As previously mentioned, the development of Ivosidenib is a compelling case study. The gem-difluorocyclobutane moiety was introduced to address a metabolic liability in an earlier analog.[6] This strategic modification not only blocked the problematic metabolic pathway but also maintained the necessary potency and overall physicochemical properties required for a successful drug candidate. This highlights the power of the gem-difluorocyclobutane group as a problem-solving tool in medicinal chemistry.
Future Perspectives
The gem-difluorocyclobutane moiety is no longer a niche curiosity but a validated and valuable tool in the medicinal chemist's arsenal. As synthetic methodologies continue to improve, allowing for more diverse and efficient access to these building blocks, we can expect to see their even wider application in drug discovery.[4][12] Future research will likely focus on exploring the impact of more complex substitution patterns on the cyclobutane ring and further elucidating the subtle conformational effects that can be exploited for rational drug design.
Conclusion
The gem-difluorocyclobutane moiety offers a unique and advantageous combination of properties for drug design. Its ability to enhance metabolic stability, modulate pKa, and serve as a versatile bioisostere makes it a powerful tool for addressing common challenges in lead optimization. By understanding the underlying principles of its effects and leveraging efficient synthetic strategies, researchers can effectively utilize the gem-difluorocyclobutane group to design safer and more effective medicines.
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The Ascendant Role of Fluorinated Cyclobutane Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorinated cyclobutane moieties into small molecule drug candidates represents a burgeoning frontier in medicinal chemistry. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this unique chemical class. By leveraging the conformational rigidity of the cyclobutane scaffold and the distinct physicochemical properties imparted by fluorine, researchers are unlocking new avenues for developing potent and selective therapeutics across a spectrum of diseases, including viral infections, cancer, and neurological disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of fluorinated cyclobutane derivatives in contemporary drug design.
Introduction: The Strategic Imperative for Novel Scaffolds in Drug Discovery
The relentless pursuit of novel chemical matter with enhanced therapeutic profiles is a central theme in modern drug discovery. The cyclobutane ring, once considered an esoteric scaffold, has emerged as a valuable building block. Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can rigidly orient substituents in space, a desirable trait for optimizing interactions with biological targets.[1] This conformational restriction can lead to improved potency and selectivity while minimizing off-target effects.[2]
The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties.[3] The small size, high electronegativity, and ability to form strong bonds with carbon make fluorine a unique tool for enhancing metabolic stability, modulating pKa, and improving membrane permeability.[4] When combined, the fluorinated cyclobutane motif presents a powerful synergistic approach to crafting next-generation therapeutics.
This guide will delve into the core principles and practical applications of fluorinated cyclobutane derivatives, providing a technical narrative grounded in field-proven insights.
The Physicochemical Impact of Fluorine on the Cyclobutane Scaffold
The introduction of fluorine onto a cyclobutane ring profoundly alters its electronic and steric properties, influencing its interactions with biological systems.
Modulation of Acidity and Basicity (pKa)
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups. For instance, the pKa of amines and carboxylic acids can be reduced by up to three units upon fluorination of an adjacent oxetane ring, a close structural relative of cyclobutane.[5] This modulation of pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.
Tuning Lipophilicity (LogP)
The impact of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can either increase or decrease lipophilicity depending on the overall molecular environment. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Enhancing Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Strategically placing fluorine atoms at sites of potential metabolic oxidation can block these pathways, thereby increasing the metabolic stability and half-life of a drug candidate.[4] The cyclobutane ring itself can also enhance metabolic stability by presenting a less favorable substrate for metabolic enzymes compared to more flexible alkyl chains.[2]
Synthetic Strategies for Fluorinated Cyclobutane Derivatives
The synthesis of fluorinated cyclobutanes often requires specialized methodologies to control regioselectivity and stereoselectivity.
[2+2] Cycloaddition Reactions
A common approach to constructing the cyclobutane core is through [2+2] cycloaddition reactions between two olefinic precursors. This method allows for the direct incorporation of fluorinated substituents if one or both of the starting alkenes are fluorinated.
Deoxyfluorination of Cyclobutanol Precursors
The direct conversion of a hydroxyl group on a pre-formed cyclobutane ring to a fluorine atom can be achieved using deoxyfluorination reagents.
Synthesis of Fluorinated Cyclobutane Nucleoside Analogs
The synthesis of fluorinated cyclobutane nucleoside analogs typically involves a convergent approach, where a fluorinated cyclobutane sugar mimic is coupled with a nucleobase.[7]
Experimental Protocol: Synthesis of a cis-3-Fluoro-cyclobutane Methanol Derivative
This protocol provides a representative example of the synthesis of a fluorinated cyclobutane building block.
Step 1: Reduction of Carboxylic Acid
-
To a solution of cis-3-bromocyclobutanecarboxylic acid (1 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (cis-3-bromocyclobutyl)methanol.
Step 2: Nucleophilic Fluorination
-
To a solution of (cis-3-bromocyclobutyl)methanol (1 eq) in anhydrous DMF (0.2 M), add silver fluoride (AgF, 1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford cis-3-fluorocyclobutyl)methanol.
Biological Activities of Fluorinated Cyclobutane Derivatives
The unique structural and electronic properties of fluorinated cyclobutanes have led to their exploration in a wide range of therapeutic areas.
Antiviral Activity
Fluorinated cyclobutane nucleoside analogs have shown significant promise as antiviral agents. By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
Case Study: Ziresovir (AK0529)
Ziresovir is an orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[8][9] The molecule contains an oxetane ring, a close analog of cyclobutane. It exhibits potent antiviral activity with an EC50 value of 3 nM.[4] Ziresovir binds to the F protein, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.[9] This mechanism effectively blocks viral entry and subsequent replication. Clinical trials have demonstrated that Ziresovir can reduce viral load and clinical symptoms in infants hospitalized with RSV infection.[10]
Caption: Simplified LRRK2 signaling pathway and its inhibition.
Central Nervous System (CNS) Activity
The ability of fluorine to enhance lipophilicity and metabolic stability makes fluorinated cyclobutanes attractive candidates for CNS-active drugs, which must cross the blood-brain barrier. [3]The rigid cyclobutane scaffold can also be used to mimic the conformation of endogenous neurotransmitters or to position functional groups for optimal interaction with CNS receptors and enzymes.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated cyclobutane derivatives is highly dependent on the position and stereochemistry of the fluorine atoms, as well as the nature and orientation of other substituents on the cyclobutane ring.
Impact of Fluorine Position and Stereochemistry
The placement of fluorine can have a dramatic effect on binding affinity and selectivity. For example, in a series of Janus kinase 1 (JAK1) inhibitors, a cis-1,3-cyclobutane diamine linker was found to be optimal for potency and selectivity. [11]The puckered conformation of the cis-cyclobutane ring correctly positioned a sulfonamide group for crucial hydrogen bonding interactions with the target enzyme. [11]The corresponding trans-isomer was significantly less active. [11]
Quantitative SAR Data
The following table presents hypothetical SAR data for a series of fluorinated cyclobutane kinase inhibitors, illustrating the impact of structural modifications on inhibitory activity.
| Compound | R1 | R2 | R3 | R4 | Kinase IC50 (nM) |
| 1a | H | H | H | H | 580 |
| 1b | F | H | H | H | 150 |
| 1c | H | F | H | H | 320 |
| 1d | F | F | H | H | 45 |
| 1e | F | F | CH3 | H | 98 |
| 1f | F | F | H | CH3 | 25 |
This is a representative table. Actual values would be derived from specific experimental data.
Experimental Protocols for Biological Evaluation
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50). [12][13] Workflow for Plaque Reduction Assay
Caption: Experimental workflow for a plaque reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line at a density that will yield a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of the fluorinated cyclobutane derivative in cell culture medium.
-
Virus Infection: Remove the growth medium from the cells and infect the monolayer with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37 °C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37 °C for a period sufficient for plaques to develop (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with a crystal violet solution). The plaques will appear as clear zones in the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [14] Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a cancer cell line at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the fluorinated cyclobutane derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percent viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Fluorinated cyclobutane derivatives have firmly established their place in the medicinal chemist's toolbox. The synergistic combination of the cyclobutane scaffold's conformational rigidity and the unique physicochemical properties of fluorine provides a powerful strategy for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for accessing these complex structures continue to advance, we can anticipate an even greater proliferation of fluorinated cyclobutane-containing drug candidates entering clinical development. The future of this exciting area of research lies in the continued exploration of novel fluorinated cyclobutane architectures and their application to an expanding range of challenging biological targets.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Experimental protocol for using (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
An In-Depth Technical Guide to the Application of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective use of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride. Moving beyond a simple list of steps, this guide elucidates the strategic rationale behind its application, provides robust, self-validating experimental protocols, and outlines methods for comprehensive characterization of the resulting products.
Section 1: Strategic Rationale and Compound Profile
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties.[1] Fluorinated amino acids and related building blocks are increasingly prominent in new drugs, largely because "fluorine editing" has proven to be an effective strategy in lead optimization.[1][2]
The gem-difluorocyclobutane moiety, in particular, is of significant interest as it can act as a bioisostere for other chemical groups and modulate key physicochemical properties. Its introduction into a molecule can improve aqueous solubility, enhance metabolic stability, reduce the basicity of adjacent amines, and potentially redirect metabolic pathways away from cytochrome P450 enzymes.[3] (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride serves as a versatile and strategically valuable building block, providing a direct entry point for incorporating this highly sought-after fluorinated motif.[4]
The primary amine and hydroxyl groups are nucleophilic functional handles that allow for straightforward derivatization, making this compound an ideal starting material for building diverse compound libraries.[5][6]
Compound Properties Summary
| Property | Value |
| Chemical Formula | C₅H₁₀F₂NO · HCl |
| Molecular Weight | 177.60 g/mol |
| Appearance | White to off-white solid (typical) |
| Key Functional Groups | Primary Amine, Primary Alcohol, gem-Difluorocycloalkane |
| Primary Application | Synthetic building block in medicinal chemistry |
Section 2: Core Application: Amide Bond Formation
The most direct and widespread application of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is its use as a nucleophile in amide coupling reactions. The primary amine readily reacts with activated carboxylic acids to form a stable amide bond, a fundamental linkage in a vast number of pharmaceutical agents. The following protocols detail two robust methods for achieving this transformation, selected to represent both classic and modern coupling strategies.
Protocol 1: EDC/HOBt-Mediated Amide Coupling (Carbodiimide Method)
This method is a widely used, cost-effective, and reliable protocol for amide bond formation. The mechanism involves the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) mitigates side reactions and reduces the risk of racemization by forming an active ester, which then cleanly reacts with the amine.[8]
Materials:
-
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration relative to the carboxylic acid).
-
Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester.
-
Amine Addition: In a separate flask, suspend (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride (1.1 eq) in a small amount of the reaction solvent. Add the base (DIPEA or TEA, 3.0 eq) to neutralize the hydrochloride salt and liberate the free amine. Causality Note: Two equivalents of base are needed to neutralize the hydrochloride salt and the HOBt, with a third to facilitate the coupling reaction.
-
Coupling Reaction: Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted HOBt and carboxylic acid, while the brine wash helps to remove residual water.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
Protocol 2: HATU-Mediated Amide Coupling
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient uronium-based coupling reagent that often provides faster reaction times, higher yields, and is effective for coupling sterically hindered substrates.[9]
Materials:
-
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous lithium chloride (LiCl) solution
Step-by-Step Protocol:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation & Amine Addition: To this solution, add (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride (1.1 eq). Stir for 1-2 minutes.
-
Initiation: Slowly add DIPEA (3.0 eq) to the mixture. A color change (often to yellow) may be observed.
-
Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. Expertise Note: HATU couplings are typically much faster than carbodiimide methods.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash thoroughly with saturated aqueous LiCl solution (3x) to remove DMF. Follow with washes of saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography as described in Protocol 1.
Section 3: Protocol Validation and Product Characterization
Confirming the identity and purity of the synthesized amide is a critical step for ensuring the trustworthiness of the experimental results. A multi-technique approach is required for unambiguous structural validation.
Analytical Workflow for Product Validation
| Technique | Purpose | Expected Observations for a Successful Reaction |
| TLC / LC-MS | Reaction monitoring and initial product confirmation. | Disappearance of starting materials and appearance of a new spot/peak with the expected product mass. |
| ¹H NMR | Structural confirmation and purity assessment. | Appearance of a new amide N-H signal (typically a broad singlet or triplet), alongside characteristic signals for both the carboxylic acid fragment and the difluorocyclobutyl moiety. |
| ¹⁹F NMR | Confirmation of the difluorocyclobutyl group's integrity. | A complex multiplet in the expected region for a -CF₂- group, confirming the fluorine atoms are present. |
| ¹³C NMR | Carbon backbone confirmation. | Appearance of a new carbonyl signal for the amide bond (typically ~165-175 ppm) and signals corresponding to the difluorocyclobutane ring. |
| HRMS | Unambiguous molecular formula confirmation. | The measured mass should be within 5 ppm of the calculated exact mass for the desired product. |
Section 4: Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the reagent.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[10][11]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.
-
Storage: (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a hydrochloride salt and is likely hygroscopic. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Section 5: Visualization of Workflows and Concepts
Diagram 1: General Experimental Workflow
Caption: High-level workflow for amide coupling protocols.
Diagram 2: Strategic Impact of the gem-Difluoro Moiety
Caption: Rationale for using the difluorocyclobutyl building block.
References
-
ResearchGate. (2025, September). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. [Link]
- Google Patents. (n.d.).
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. [Link]
-
ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]
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PubMed Central. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]
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PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride. [Link]
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ADAMA. (n.d.). Safety Data Sheet. [Link]
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ASHP. (n.d.). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. [Link]
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MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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PubChem. (n.d.). (1-Aminocyclopropyl)methanol hydrochloride. [Link]
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ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]
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MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol. [Link]
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Pharmaceutical Development. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
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PubMed. (n.d.). Discovery of Novel 7-[(1R,5S)-1-Amino-5-fluoro-3-azabicyclo[3.3.0]octan-3-yl]. [Link]
-
NIH. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Ekart. (n.d.). (1-amino-4-methylcyclohexyl)methanol hydrochloride. [Link]
-
ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
PubChem. (n.d.). Fub-144. [Link]
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PubChem. (n.d.). Methanol. [Link]
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Application Notes and Protocols for Amide Bond Formation with (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][3][4][5] The 3,3-difluorocyclobutyl motif, in particular, has emerged as a valuable bioisostere, offering a rigidified carbocyclic scaffold that can enhance potency and modulate physicochemical properties.[1][4] (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a key building block that introduces this valuable motif, presenting both unique opportunities and specific challenges in the synthesis of novel amide-containing compounds. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in amide bond formation, with a focus on overcoming the inherent challenges posed by its structural features.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1523618-37-2 | [6] |
| Molecular Formula | C₅H₁₀ClF₂NO | [6] |
| Molecular Weight | 173.59 g/mol | [6] |
| Appearance | Solid | N/A |
| Storage | Sealed in dry, 2-8°C | [6] |
Understanding the Reactivity of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride in Amide Coupling
The successful formation of an amide bond with (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride requires careful consideration of its unique structural characteristics. The primary amino group is situated on a tertiary carbon, leading to significant steric hindrance. Furthermore, the electron-withdrawing effect of the two fluorine atoms can decrease the nucleophilicity of the amine, making it less reactive towards activated carboxylic acids.[7][8] These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and purity.
Conventional amide coupling methods may prove inefficient for this substrate.[7][8] Therefore, strategies that minimize steric hindrance and employ potent activating agents are more likely to succeed. The in situ formation of highly reactive acyl fluorides from carboxylic acids has been shown to be effective for sterically hindered and electron-deficient amines.[7][8][9] Alternatively, the use of modern uronium or phosphonium-based coupling reagents, often in combination with an additive, is a well-established approach for challenging amide bond formations.[10][11]
The hydrochloride salt form of the amine requires neutralization prior to or during the coupling reaction. This is typically achieved by the addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Visualizing the Reaction Pathway
Caption: General workflow for amide bond formation.
Recommended Protocols for Amide Bond Formation
The following protocols are designed to provide a robust starting point for the successful amide coupling of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride. Optimization may be required depending on the specific carboxylic acid substrate.
Protocol 1: HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for sterically hindered amines.[10][11]
Materials:
-
Carboxylic acid
-
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the amine solution and stir for 5 minutes.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: COMU-Mediated Coupling
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium coupling reagent known for its high efficiency and safety profile.[11]
Materials:
-
Carboxylic acid
-
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
-
COMU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride (1.2 eq) in anhydrous DCM or DMF, add DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add COMU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 1-6 hours).
-
Work-up and purification are performed as described in Protocol 1.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the amount of coupling reagent and base. Elevating the reaction temperature (e.g., to 40-50 °C) may also improve the reaction rate, but should be done cautiously to avoid side reactions.
-
Incomplete Reactions: For particularly challenging substrates, extended reaction times may be necessary. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: The hydroxyl group on the methanol substituent of the amine is generally less reactive than the primary amine. However, for highly activated carboxylic acids or under forcing conditions, O-acylation may occur. If this is observed, protection of the hydroxyl group may be necessary.
-
Choice of Base: While DIPEA is a common choice, other non-nucleophilic bases such as N-methylmorpholine or 2,4,6-collidine can also be used. The choice of base can sometimes influence the outcome of the reaction.
-
Solvent Selection: DMF and DCM are generally good solvents for amide coupling reactions. Acetonitrile can also be a suitable alternative.
Safety Precautions
-
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is classified as harmful if swallowed and may cause skin and eye irritation.[6]
-
Coupling reagents such as HATU and COMU should be handled with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The successful synthesis of amides using (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is readily achievable with the appropriate selection of coupling reagents and reaction conditions. The protocols outlined in these application notes, particularly those employing modern uronium-based reagents like HATU and COMU, provide a reliable foundation for accessing novel chemical entities bearing the valuable 3,3-difluorocyclobutyl motif. By understanding the inherent reactivity of this sterically hindered and electronically modulated amine, researchers can effectively incorporate it into their synthetic strategies, paving the way for the discovery of new therapeutic agents with enhanced properties.
References
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Amide bond formation using amino acid fluorides. ResearchGate. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. [Link]
-
3,3-Difluorocyclobutamine hydrochloride. PubChem. [Link]
-
Fluorine in drug discovery: Role, design and case studies. JMS Med. Sci. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amino acids and amide bond formation. YouTube. [Link]
-
Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications (RSC Publishing). [Link]
-
The role of fluorine in medicinal chemistry. ResearchGate. [Link]
-
Free Amino Group Transfer via α‐Amination of Native Carbonyls. PubMed Central. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. [Link]
-
Methanol. PubChem. [Link]
-
Amino(fluoro)methanol. PubChem. [Link]
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Application Notes and Protocols: Protecting Group Strategies for Fluorinated Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Fluorinated Amino Alcohols
The strategic incorporation of fluorine into amino alcohols has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules.[1] Fluorinated amino alcohols are key building blocks for a wide array of pharmaceuticals, including enzyme inhibitors, antibacterial agents, and central nervous system drugs.
However, the very properties that make fluorine a valuable tool in drug design also present significant challenges in the synthesis and manipulation of these compounds. The strong electron-withdrawing nature of fluorine can alter the reactivity of nearby functional groups, complicating the application of standard protecting group strategies. This guide provides a comprehensive overview of protecting group strategies specifically tailored for fluorinated amino alcohols, offering field-proven insights and detailed protocols to empower researchers in this demanding area of synthetic chemistry.
The Fluorine Effect: A Double-Edged Sword in Protecting Group Chemistry
The presence of fluorine atoms in proximity to amino and hydroxyl groups can significantly impact the stability and reactivity of common protecting groups. Understanding these electronic effects is paramount to designing a successful synthetic route.
The primary influence of fluorine is its strong inductive electron-withdrawing effect (-I effect). This effect decreases the electron density on adjacent atoms, which can:
-
Decrease the nucleophilicity of amines and alcohols: This can make the introduction of protecting groups more challenging, sometimes requiring more forcing conditions or more reactive protecting group reagents.
-
Increase the acidity of N-H and O-H protons: This can facilitate deprotonation but also potentially lead to undesired side reactions.
-
Alter the stability of carbamates and ethers: The electron-withdrawing nature of fluorine can influence the cleavage of protecting groups, sometimes in counterintuitive ways. For instance, while it might be expected to destabilize a cationic intermediate in an acid-mediated deprotection, its effect on the overall reaction kinetics can be complex.
Therefore, a one-size-fits-all approach to protecting group selection is not viable for fluorinated amino alcohols. The choice of protecting group and the conditions for its introduction and removal must be carefully considered based on the specific fluorine substitution pattern of the substrate.
Protecting the Amino Group: A Balancing Act of Stability and Lability
The protection of the amino functionality in fluorinated amino alcohols is critical to prevent its interference in subsequent synthetic transformations. The most commonly employed protecting groups are carbamates, with tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) being the workhorses of peptide and medicinal chemistry.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a widely used, acid-labile protecting group.[2] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).
-
Causality of Experimental Choice: The electron-withdrawing effect of nearby fluorine atoms can decrease the basicity of the amine, making it less prone to protonation. This can sometimes lead to slower acid-mediated deprotection compared to their non-fluorinated analogs. However, the stability of the Boc group under a wide range of other conditions makes it a valuable choice. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents can sometimes facilitate Boc deprotection under milder conditions.[3]
Table 1: Boc Protection and Deprotection of Fluorinated Amines
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt | >90% | |
| Deprotection | Trifluoroacetic acid (TFA) in DCM (1:1), rt, 1-2 h | >95% | |
| Deprotection (Mild) | 4 M HCl in 1,4-dioxane, rt, 2-4 h | >90% |
Protocol 1: Boc Protection of a Fluorinated Amino Alcohol
Materials:
-
Fluorinated amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the fluorinated amino alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA dropwise to the stirred solution.
-
Slowly add a solution of (Boc)₂O in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a versatile protecting group that is stable to both acidic and basic conditions but can be readily removed by catalytic hydrogenolysis.[4]
-
Causality of Experimental Choice: The C-F bond is generally stable to the conditions of catalytic hydrogenation, making Cbz a suitable protecting group for many fluorinated amino alcohols. However, care must be taken as some benzylic C-F bonds can be susceptible to hydrogenolysis under certain conditions. The choice of catalyst (e.g., Pd/C) and solvent is crucial for achieving clean deprotection.[5][6] In some cases, acidic conditions can be used to prevent chelation of the deprotected amine to the palladium catalyst, which can improve reaction efficiency.[6]
Table 2: Cbz Protection and Deprotection of Fluorinated Amines
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O, 0 °C to rt | >85% | General Protocol |
| Deprotection | H₂, 10% Pd/C, Methanol or Ethanol, rt, 1 atm | >90% | [5][6] |
Protocol 2: Cbz Deprotection of a Fluorinated Amine
Materials:
-
Cbz-protected fluorinated amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected fluorinated amine in anhydrous methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in DMF.[7] This orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups makes it a cornerstone of solid-phase peptide synthesis and orthogonal protection strategies.
-
Causality of Experimental Choice: The stability of the Fmoc group is generally not significantly affected by the presence of fluorine. The deprotection mechanism proceeds via an E1cB-type elimination initiated by the deprotonation of the acidic proton at the 9-position of the fluorene ring. The electron-withdrawing nature of fluorine in the amino alcohol substrate is unlikely to have a major impact on this process.
Table 3: Fmoc Protection and Deprotection of Fluorinated Amines
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| Protection | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt | >90% | [7] |
| Deprotection | 20% Piperidine in DMF, rt, 15-30 min | >95% | [7] |
Protecting the Hydroxyl Group: Strategies for Fluorinated Alcohols
The hydroxyl group of fluorinated amino alcohols is often protected as a silyl ether or a benzyl ether.[8] The choice depends on the desired stability and the deprotection conditions required for the overall synthetic strategy.
Silyl Ethers (TBDMS, TIPS)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS), are widely used for the protection of alcohols due to their ease of introduction, stability to a wide range of reaction conditions, and selective removal with fluoride ion sources.[9][10]
-
Causality of Experimental Choice: The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the hydroxyl group, potentially slowing down the silylation reaction. Therefore, more reactive silylating agents (e.g., silyl triflates) or more forcing conditions may be necessary. The stability of the resulting silyl ether can also be influenced. While generally stable to both acidic and basic conditions, the rate of acid-catalyzed hydrolysis can be affected by the electronic environment. Deprotection with fluoride ions, such as tetrabutylammonium fluoride (TBAF), is generally very efficient due to the high affinity of silicon for fluorine.[10]
Table 4: TBDMS Protection and Deprotection of Fluorinated Alcohols
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| Protection | TBDMS-Cl, Imidazole, DMF, rt | >90% | [9] |
| Deprotection | Tetrabutylammonium fluoride (TBAF) (1 M in THF), THF, rt | >95% | [9] |
| Deprotection (Acidic) | Acetic acid/THF/H₂O (3:1:1), rt | Variable | [9] |
Protocol 3: TBDMS Protection of a Fluorinated Alcohol
Materials:
-
Fluorinated amino alcohol (with amine already protected) (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve the protected fluorinated amino alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Benzyl Ethers (Bn)
Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions.[11] They are typically removed by catalytic hydrogenolysis.
-
Causality of Experimental Choice: Similar to the Cbz group, the benzyl ether is generally compatible with the presence of C-F bonds. Hydrogenolysis with Pd/C is the standard method for deprotection. However, it is important to consider that certain benzylic C-F bonds might be susceptible to cleavage. The presence of amines can sometimes poison the catalyst, so it is often advantageous to perform the hydrogenolysis in the presence of a mild acid to protonate the amine.[6]
Table 5: Benzyl Ether Protection and Deprotection of Fluorinated Alcohols
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| Protection | NaH, Benzyl bromide (BnBr), THF, 0 °C to rt | >80% | [11] |
| Deprotection | H₂, 10% Pd/C, Methanol or Ethanol, rt, 1 atm | >90% | [11] |
Orthogonal Protecting Group Strategies: The Key to Complex Syntheses
The synthesis of complex molecules often requires the selective manipulation of multiple functional groups. Orthogonal protecting group strategies, where one protecting group can be removed in the presence of another, are essential for achieving this selectivity.[12] For fluorinated amino alcohols, the combination of an acid-labile amine protecting group (e.g., Boc) and a fluoride-labile alcohol protecting group (e.g., TBDMS) is a powerful and commonly used orthogonal set. Another valuable orthogonal combination is a base-labile amine protecting group (e.g., Fmoc) and a hydrogenolysis-labile alcohol protecting group (e.g., Benzyl ether).
Caption: Common orthogonal protecting group pairs for fluorinated amino alcohols.
The following workflow illustrates a typical orthogonal strategy for the selective functionalization of a fluorinated amino alcohol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. greentech.fr [greentech.fr]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes and Protocols for Peptide Synthesis Utilizing (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
Introduction: Navigating the Challenges of Sterically Hindered and Fluorinated Amino Alcohols in Peptide Synthesis
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, selectivity, and metabolic stability.[1] Among these, fluorinated amino acids are of particular interest due to the unique conformational constraints and electronic properties imparted by fluorine atoms.[2][3] (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride presents a unique synthetic challenge, combining the steric hindrance of a quaternary α-carbon with the electronic effects of gem-difluorination and the presence of a primary alcohol.
The primary amine, situated on a neopentyl-like carbon, is sterically encumbered, which can significantly slow the kinetics of amide bond formation with standard coupling reagents.[4] Furthermore, the molecule is supplied as a hydrochloride salt, necessitating a carefully controlled neutralization step to liberate the free amine for the coupling reaction.[5] This application note provides a detailed guide to the selection of appropriate coupling reagents and outlines robust protocols for the efficient incorporation of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride into peptide chains, ensuring high yields and minimal side reactions.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The success of coupling sterically demanding building blocks hinges on the selection of a highly reactive coupling reagent that can overcome the kinetic barriers imposed by steric hindrance. Traditional carbodiimide-based reagents like DCC or EDC, while cost-effective, are often inefficient for such challenging couplings, leading to low yields and the potential for side reactions.[4] Modern onium salt-based coupling reagents, particularly those of the aminium/uronium and phosphonium types, are far more effective.[6][7]
Here, we compare several classes of coupling reagents suitable for (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride:
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages | Suitability for Topic |
| Aminium/Uronium Salts (Guanidinium-type) | HATU, HBTU, TBTU | Forms a highly reactive OAt- or OBt-ester intermediate. | Fast reaction kinetics, high efficiency for hindered couplings.[8] | Potential for guanidinylation of the N-terminus if used in excess.[8] Benzotriazole-based reagents pose an explosion hazard.[9] | Excellent: HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[6] |
| Aminium/Uronium Salts (Imidoyl-type) | COMU | Forms a highly reactive Oxyma-ester intermediate. | Comparable or superior reactivity to HATU, with non-explosive and water-soluble byproducts, making it a safer alternative.[9][10] | Can be less stable in DMF over long periods compared to other reagents.[11] | Excellent: A safer and highly effective alternative to HATU, well-suited for both solid-phase and solution-phase synthesis.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Forms a highly reactive OBt- or OAt-ester intermediate. | High coupling efficiency, no risk of N-terminal guanidinylation. | Can be more expensive than aminium salts. Byproducts can sometimes be difficult to remove. | Very Good: PyAOP, the HOAt-based analogue, is a powerful reagent for hindered couplings. |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate, which can be intercepted by an additive like HOBt or OxymaPure. | Cost-effective and widely available. | Generally slower reaction rates and less effective for sterically hindered couplings. Dicyclohexylurea (DCU) byproduct of DCC is insoluble.[8] | Poor to Moderate: Not recommended for this sterically hindered amino alcohol, except perhaps in combination with a highly activating additive. |
Based on this analysis, HATU and COMU are the recommended coupling reagents for incorporating (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride due to their high reactivity and proven efficacy with sterically challenging amino acids.
Reaction Schematics and Mechanistic Insights
To understand the efficacy of the recommended reagents, it is crucial to visualize their mechanism of action. The following diagrams illustrate the activation of a carboxylic acid and subsequent coupling to an amine using HATU and COMU.
Figure 1. HATU-mediated coupling workflow.
Sources
- 1. 1523618-37-2|(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
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- 3. mdpi.com [mdpi.com]
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- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Peptides Containing (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
Abstract
The incorporation of non-natural amino acids, such as (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride, into peptides is a key strategy in modern drug discovery to enhance pharmacological properties.[1] However, these modifications introduce unique challenges to the purification process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of peptides containing this specific fluorinated amino acid. We will delve into the foundational principles of reversed-phase high-performance liquid chromatography (RP-HPLC), detail optimized protocols, address common challenges, and outline essential characterization techniques to ensure the final product's purity and identity.
Introduction: The Challenge of Purifying Fluorinated Peptides
Solid-phase peptide synthesis (SPPS) is the predominant method for creating custom peptides, including those with unnatural amino acids.[2][3] The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.[4][5] While SPPS is highly efficient, the final cleavage and deprotection steps yield a crude mixture containing the target peptide alongside various impurities.[6] These can include truncated sequences, deletion sequences, and byproducts from protecting groups.[6][7]
The presence of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride introduces specific considerations for purification. The gem-difluoro group significantly alters the local electronic environment and hydrophobicity of the peptide.[8][9][10] This can lead to changes in retention behavior during chromatography, potentially causing co-elution with closely related impurities. Therefore, a robust and well-optimized purification strategy is paramount.
Foundational Principles: Reversed-Phase HPLC for Peptide Purification
The gold standard for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[6][11][12] This technique separates molecules based on their hydrophobicity.[6]
-
Stationary Phase: The most common stationary phases are silica-based particles chemically modified with alkyl chains, typically C18 or C8.[][14] The non-polar nature of these chains provides a hydrophobic surface.
-
Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile, is used.[] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both the aqueous and organic phases.[] TFA serves two critical purposes: it acidifies the mobile phase to ensure that the peptide's carboxylic acid and amino groups are protonated, and it forms ion pairs with the positively charged sites on the peptide, which enhances their interaction with the stationary phase and improves peak shape.[]
-
Separation Mechanism: The crude peptide mixture is loaded onto the column in a mobile phase with a low organic content. Hydrophobic molecules, including the target peptide, bind to the stationary phase. A gradient of increasing organic solvent concentration is then applied, progressively decreasing the polarity of the mobile phase.[6] This causes the bound components to elute in order of increasing hydrophobicity. The peptide backbone itself is hydrophilic, but the hydrophobicity of the amino acid side chains determines the overall retention.
Pre-Purification Considerations
Before commencing purification, a thorough analysis of the crude peptide is essential to develop an effective strategy.
3.1. Crude Peptide Analysis A small aliquot of the crude product should be analyzed by analytical RP-HPLC coupled with mass spectrometry (MS).[7][15] This provides critical information:
-
Purity Assessment: An initial estimation of the target peptide's purity.
-
Impurity Profile: Identification of major impurities, which can help in optimizing the purification gradient.
-
Confirmation of Mass: Verification that the desired peptide was synthesized.
3.2. Impact of the Difluorocyclobutyl Moiety The difluorocyclobutyl group in (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride will increase the hydrophobicity of the peptide compared to a similar peptide without this modification.[8][9] This increased hydrophobicity will result in a longer retention time on an RP-HPLC column. This characteristic is a key factor in designing the elution gradient.
Detailed Purification Protocol
This protocol outlines a general procedure for the purification of a peptide containing (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride using preparative RP-HPLC.
4.1. Materials and Reagents
-
Crude peptide containing (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical RP-HPLC system with UV and MS detectors
-
Analytical C18 column (e.g., 5 µm particle size, 150 x 4.6 mm)
-
Lyophilizer
4.2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
4.3. Experimental Workflow
Caption: Workflow for the purification of peptides containing (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride.
4.4. Step-by-Step Methodology
-
Crude Peptide Solubilization: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue due to high hydrophobicity, a small percentage of acetonitrile or an alternative solvent like dimethyl sulfoxide (DMSO) can be added.[] It is crucial to ensure the sample is fully dissolved and filtered before injection to prevent column clogging.
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of increasing Mobile Phase B. A typical starting point is a gradient of 1% increase in Mobile Phase B per minute. The exact gradient will need to be optimized based on the crude analysis.
-
Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs.[6]
-
Collect fractions as peaks are detected.
Parameter Recommended Setting Column Preparative C18, 10 µm, 250 x 21.2 mm Mobile Phase A 0.1% TFA in Water Mobile Phase B 0.1% TFA in Acetonitrile Flow Rate 15-20 mL/min Detection UV at 220 nm Gradient Optimize based on crude analysis (e.g., 10-60% B over 50 min) -
-
Fraction Analysis: Analyze each collected fraction using analytical RP-HPLC-MS to determine the purity and confirm the mass of the peptide in each fraction.[7]
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (typically >95% for research applications).
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase solvents, resulting in a fluffy, white powder.[6] The lyophilization process, also known as freeze-drying, involves freezing the solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[16][17]
-
Freezing: For peptides, especially those larger than 20 amino acids, the freezing temperature should not be lower than approximately -30°C to -60°C to avoid the formation of ice crystals that could disrupt peptide bonds.[18]
-
Drying: The lyophilization temperature should generally not exceed 22°C under a vacuum of 40-80 millibars.[18]
-
Quality Control of the Final Product
A comprehensive quality control process is essential to validate the purity, identity, and quantity of the purified peptide.
5.1. Purity Determination by Analytical RP-HPLC The final purity is determined by analytical RP-HPLC with UV detection.[7][19] The peak area of the target peptide is compared to the total area of all peaks in the chromatogram.
5.2. Identity Confirmation by Mass Spectrometry Mass spectrometry is used to confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass.[19][20] High-resolution mass spectrometry can provide further confidence in the elemental composition.
5.3. Peptide Quantification The net peptide content, which is the actual percentage of peptide in the lyophilized powder, can be determined by amino acid analysis (AAA).[21] This is important because the lyophilized product will contain counter-ions (like TFA) and residual water.[21] AAA involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[22][23]
Troubleshooting Common Purification Challenges
| Challenge | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate gradient slope. | Optimize the gradient. A shallower gradient around the elution point of the target peptide can improve separation from closely eluting impurities. |
| Broad Peaks | Column overloading; secondary interactions. | Reduce the amount of peptide loaded onto the column. Ensure proper mobile phase pH and ion-pairing agent concentration. |
| Co-elution of Impurities | Similar hydrophobicity of impurities. | Try a different stationary phase (e.g., C8 or Phenyl) or a different ion-pairing agent (e.g., formic acid) to alter selectivity.[] |
| Peptide Precipitation on Column | Low solubility in the mobile phase. | Add a small amount of organic solvent to the sample before injection. Start the gradient at a higher initial percentage of Mobile Phase B. |
Handling and Storage of the Purified Peptide
7.1. Handling Lyophilized Peptides Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[21]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[21][24]
-
Weigh out the desired amount quickly and tightly reseal the container.[21]
-
Always wear gloves to avoid contamination.[25]
7.2. Storage
-
Lyophilized Powder: For long-term storage, keep the peptide at -20°C or colder, protected from light.[21][24]
-
In Solution: Peptide solutions are much less stable.[26] If storage in solution is necessary, use a buffer at pH 5-6, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C.[25][27]
Conclusion
The purification of peptides containing (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride requires a systematic and well-optimized RP-HPLC strategy. By understanding the influence of the fluorinated moiety on peptide hydrophobicity and by employing rigorous analytical techniques for both in-process and final product testing, researchers can consistently obtain highly pure peptides essential for reliable downstream applications in drug discovery and development.
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-
National Center for Biotechnology Information. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
ResearchGate. (2025, August 10). Analysis of Peptides and Conjugates by Amino Acid Analysis. ResearchGate. [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
National Center for Biotechnology Information. (n.d.). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PubMed Central. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
MDPI. (2023, November 14). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. MDPI. [Link]
-
Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. Omizzur Ltd. [Link]
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International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
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PubMed. (n.d.). Analysis of Peptides and Conjugates by Amino Acid Analysis. PubMed. [Link]
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ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Examples of tandem mass spectra of fluorous-labeled peptides after CID. ResearchGate. [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]
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Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (2026, January 9). Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. ResearchGate. [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. [Link]
-
ACS Publications. (n.d.). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. [Link]
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Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
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-
ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
-
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
PubMed. (2025, October 17). Hydrophobic affecting in drug-peptide co-assembly: From supramolecular morphology to targeted delivery. PubMed. [Link]
-
Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
Manufacturing Chemist. (2023, January 10). Freeze-drying: producing stable peptides. Manufacturing Chemist. [Link]
-
Biology LibreTexts. (2026, January 20). 3.1: Amino Acids and Peptides. Biology LibreTexts. [Link]
-
ResearchGate. (2025, August 9). The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides. ResearchGate. [Link]
-
MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
-
LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. [Link]
-
Royal Society of Chemistry. (2024, August 2). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
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- 6. bachem.com [bachem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophobic affecting in drug-peptide co-assembly: From supramolecular morphology to targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biovera.com.au [biovera.com.au]
- 12. hplc.eu [hplc.eu]
- 14. waters.com [waters.com]
- 15. biosynth.com [biosynth.com]
- 16. omizzur.com [omizzur.com]
- 17. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 18. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 19. ijsra.net [ijsra.net]
- 20. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 25. peptide.com [peptide.com]
- 26. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 27. genscript.com [genscript.com]
Application Notes and Protocols: Selective N-Protection of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride with Boc and Fmoc Groups
Introduction: Strategic Protection of a Key Building Block
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of the difluorocyclobutyl motif can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The primary amino group and the hydroxyl group offer versatile handles for further synthetic transformations. However, the nucleophilicity of the primary amine often interferes with desired reactions at other sites. Therefore, selective protection of the amino group is a critical step in the synthetic manipulation of this molecule.
This guide provides detailed protocols for the selective N-protection of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride using two of the most common and versatile protecting groups in organic synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two protecting groups is dictated by the overall synthetic strategy, particularly the orthogonality required for subsequent deprotection steps.[1]
Comparative Analysis of Boc and Fmoc Protection Strategies
The selection of an appropriate protecting group is a cornerstone of successful multi-step synthesis. Both Boc and Fmoc carbamates offer excellent stability under a wide range of reaction conditions, yet their distinct deprotection mechanisms allow for strategic, orthogonal protection schemes.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protection Conditions | Mild basic conditions (e.g., NaHCO₃, Et₃N, NaOH) | Mild basic conditions (e.g., NaHCO₃, Na₂CO₃) |
| Cleavage Conditions | Acidic conditions (e.g., TFA, HCl in dioxane) | Basic conditions (e.g., Piperidine in DMF) |
| Byproducts of Deprotection | Isobutylene and CO₂ | Dibenzofulvene and CO₂ |
| Key Advantages | Stable to a wide range of nucleophiles and bases. | Stable to acidic conditions. The fluorenyl group allows for UV visualization. |
| Considerations | Strong acids required for removal may affect other acid-sensitive functional groups. | Sensitive to basic conditions. |
Reaction Mechanisms
Boc Protection
The Boc protection of the primary amine proceeds via a nucleophilic acyl substitution reaction. The amine, once deprotonated, acts as a nucleophile and attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxycarbonyl group and forming the stable tert-butyl carbamate.
Fmoc Protection
Similarly, the Fmoc protection involves the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu). The reaction proceeds under basic conditions to neutralize the liberated acid (HCl or N-hydroxysuccinimide).
Experimental Protocols
PART 1: Boc Protection of (1-Amino-3,3-difluorocyclobutyl)methanol
This protocol details the synthesis of tert-butyl (1-(hydroxymethyl)-3,3-difluorocyclobutyl)carbamate.
Materials:
-
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask, add (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride (1.0 eq).
-
Dissolve the starting material in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution to neutralize the hydrochloride and liberate the free amine.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(hydroxymethyl)-3,3-difluorocyclobutyl)carbamate.
Expected Outcome: A white to off-white solid.
Characterization:
-
¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the cyclobutyl protons, the methylene protons of the hydroxymethyl group, and the NH proton of the carbamate.
-
¹³C NMR: Expect signals for the carbonyl of the Boc group, the quaternary carbons of the tert-butyl group, and the carbons of the difluorocyclobutylmethanol core.
-
Mass Spectrometry: Calculate the expected mass for the product and analyze by a suitable mass spectrometry technique (e.g., ESI-MS).
Sources
Troubleshooting & Optimization
Technical Support Center: Workup & Troubleshooting for Reactions with (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
Welcome to the technical support guide for (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction workups effectively.
The unique structure of this reagent—a primary amine, a primary alcohol, and a difluorinated cyclobutane ring—presents specific challenges and opportunities in synthesis. This guide provides field-proven insights into navigating post-reaction purification to ensure high purity and yield.
Core Principles & Chemical Properties
Understanding the physicochemical properties of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is the foundation of a successful workup strategy. As a hydrochloride salt, its solubility is pH-dependent. The protonated amine renders the molecule water-soluble, while the free-base form is significantly more soluble in organic solvents. The difluoro-group adds a lipophilic character that influences the partitioning behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 1523618-37-2 | [1][2] |
| Molecular Formula | C₅H₁₀ClF₂NO | [1] |
| Molecular Weight | 173.59 g/mol | [1][2] |
| Form | Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
| Solubility (as HCl salt) | Soluble in water, methanol.[3][4] | |
| Solubility (as free base) | Increased solubility in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc). |
Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries.
Q1: How must I treat the hydrochloride salt before starting my reaction? To utilize the nucleophilicity of the primary amine, you must first liberate the free base. This is achieved by adding at least one equivalent of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to your reaction mixture. The choice of base and solvent is critical and depends on the specific reaction conditions.
Q2: What is the most common initial step for working up a reaction involving this reagent? The first step is typically a liquid-liquid extraction to separate the desired product from water-soluble byproducts.[5] The choice of organic solvent and the pH of the aqueous phase are the most critical parameters. If your product is a neutral or basic compound, an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) is often employed to remove unreacted acidic starting materials or acidic byproducts.[6]
Q3: My product seems to have high water solubility, leading to low yields during extraction. What can I do? This is a common issue, especially if the modification to the starting material is small and polar. To mitigate this:
-
"Salt out" the product: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds.
-
Back-extract: Perform multiple extractions (3-5 times) of the aqueous layer with your organic solvent to maximize recovery.
-
Use a more polar solvent: If you are using a non-polar solvent like hexanes, switch to a more polar extraction solvent like ethyl acetate or dichloromethane.
Q4: How can I efficiently remove urea byproducts from coupling reactions (e.g., EDC or DCC)? If you use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting urea byproduct is water-soluble and can typically be removed with an aqueous wash. If you use N,N'-Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is poorly soluble in most solvents.[7] A common procedure is to dilute the reaction mixture with a solvent in which DCU has low solubility (like dichloromethane or ethyl acetate), cool it, and filter off the precipitated DCU before proceeding with an aqueous workup.[7]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the issues.
Problem: Persistent Emulsions During Liquid-Liquid Extraction
Question: During my workup, I'm struggling with a thick, persistent emulsion at the interface of my organic and aqueous layers that won't separate. How can I resolve this?
Answer: Emulsion formation is common when the product or impurities act as surfactants, stabilizing the mixture of two immiscible liquids. The polarity of the difluorocyclobutyl motif can sometimes contribute to this.
Causality & Solution Pathway:
-
Reduce Interfacial Tension: The primary method is to increase the ionic strength of the aqueous phase. Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel, shake gently, and allow it to stand. This often disrupts the emulsion by making the aqueous layer more polar.
-
Physical Disruption: If brine is insufficient, the emulsion can be filtered through a pad of Celite® or glass wool. This physically breaks up the microscopic droplets.
-
Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method to force layer separation.
-
Solvent Modification: Adding a small amount of a different solvent can alter the overall properties. For instance, if you are using ethyl acetate, adding some dichloromethane might help break the emulsion.
Problem: Product Streaking or Poor Separation in Column Chromatography
Question: My product streaks badly on my silica TLC plate, and I'm unable to get good separation from polar impurities during column chromatography. What adjustments should I make?
Answer: The free amine in your product is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong, non-specific binding leads to tailing or streaking.
Causality & Solution Pathway:
-
Neutralize Silica Activity: The most effective solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent mixture (e.g., 94:5:1 Hexane:EtOAc:TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Ammonium Hydroxide: For more polar solvent systems (e.g., DCM/Methanol), adding 0.5-1% of a concentrated ammonium hydroxide solution to the methanol portion of the eluent before mixing can be very effective.
-
-
Change Stationary Phase: If basic modifiers are not sufficient or are incompatible with your product, consider switching to a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18 silica) using a water/acetonitrile or water/methanol gradient is often the best purification strategy.
Standardized Workup Protocol: Amide Coupling Example
This section provides a detailed, self-validating protocol for a common application: the workup of an amide coupling reaction between (1-Amino-3,3-difluorocyclobutyl)methanol (as the free base) and a carboxylic acid using EDC/HOBt.
Experimental Workflow: Amide Coupling Workup
Caption: Workflow for a typical amide coupling workup.
Step-by-Step Methodology:
-
Solvent Dilution: Once the reaction is deemed complete by TLC or LC-MS, dilute the reaction mixture with ethyl acetate (EtOAc), typically 5-10 times the volume of the reaction solvent.
-
Rationale: This prepares the mixture for aqueous extraction and ensures the product is fully dissolved in the organic phase.[8]
-
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (aq). Extract the aqueous layer once more with EtOAc. Combine the organic layers.
-
Rationale: This protonates and removes any remaining basic impurities, such as unreacted amine starting material or basic coupling additives like DMAP.
-
-
Basic Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. Check that the aqueous layer is basic (pH > 8) with pH paper.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine).
-
Rationale: This removes the bulk of the dissolved water from the organic layer before the drying step and helps break any minor emulsions.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with additional organic solvent.
-
Rationale: This removes residual water, which can interfere with concentration and subsequent purification steps.
-
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography using an appropriate eluent system (e.g., Hexane/EtOAc or DCM/MeOH), often with a basic modifier as discussed in the troubleshooting section.
Workup Strategy Decision Tree
The optimal workup strategy depends heavily on the properties of the final product. Use this decision tree to guide your initial choices.
Caption: Decision tree for selecting an initial workup strategy.
Safety & Handling
As with all laboratory chemicals, (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride should be handled with appropriate care.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Handling: Avoid creating dust.[11][12] Handle in a well-ventilated area or a chemical fume hood.[9][11] Wash hands thoroughly after handling.[9][12][13]
-
Storage: Keep the container tightly sealed in a cool, dry place as recommended.[9][12]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
This guide is intended to be a living document. As new synthetic methods emerge, the challenges and solutions associated with this valuable building block will evolve. We encourage a proactive, principles-based approach to troubleshooting for the most robust and successful outcomes.
References
- Not Vaden, D. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [https://www.sas.rochester.edu/chm/resource/assets/urldefense/v3/https:/www.organic-chemistry.org/namedreactions/wittig-reaction.shtm*Workup;!!DZ3Bf6-v_g!7y4-5X8J_i8y6Z6b_hC3t-o9t-y8N_p2h8d5B_H_tX_X2x-Z_C_Q_p_Y_z_U )
-
Physics Department, EMU. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Reaction Work-Up I | Digital Lab Techniques Manual. Chemistry. Available at: [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]
-
Al-Zoubi, N., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Available at: [Link]
-
D'Souza, D. M., & Tunge, J. A. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). Description and Solubility. Available at: [Link]
-
State of Michigan. (2014). SAFETY DATA SHEET - Methanol. Available at: [Link]
-
Chemspace. (n.d.). (1-amino-3,3-difluorocyclobutyl)methanol hydrochloride. Available at: [Link]
Sources
- 1. 1523618-37-2|(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Reaction Work-Up I | Digital Lab Techniques Manual | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. michigan.gov [michigan.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. aggiefab.tamu.edu [aggiefab.tamu.edu]
Technical Support Center: Navigating Deprotection of Fluorinated Amino Alcohols
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the deprotection of fluorinated amino alcohols. The presence of fluorine atoms in these molecules can significantly alter their reactivity, often leading to unexpected outcomes in standard deprotection protocols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming these hurdles.
The powerful electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group and the acidity of the hydroxyl proton. This electronic perturbation can profoundly impact the stability and cleavage of commonly used protecting groups. This resource is structured to provide both quick-reference FAQs and detailed troubleshooting guides for the most common protecting groups encountered in the synthesis of fluorinated amino alcohols.
Table of Contents
-
N-Boc Deprotection Challenges
-
FAQs: N-Boc Deprotection
-
Troubleshooting Guide: N-Boc Deprotection
-
-
N-Cbz Deprotection Challenges
-
FAQs: N-Cbz Deprotection
-
Troubleshooting Guide: N-Cbz Deprotection
-
-
Silyl Ether Deprotection Challenges
-
FAQs: Silyl Ether Deprotection
-
Troubleshooting Guide: Silyl Ether Deprotection
-
-
Benzyl and PMB Ether Deprotection Challenges
-
FAQs: Benzyl and PMB Ether Deprotection
-
Troubleshooting Guide: Benzyl and PMB Ether Deprotection
-
-
Experimental Protocols
-
References
N-Boc Deprotection Challenges
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability and typically straightforward removal under acidic conditions. However, the introduction of fluorine atoms can modulate the reactivity of the carbamate, necessitating adjustments to standard protocols.
FAQs: N-Boc Deprotection
-
Q1: Why is my N-Boc deprotection of a fluorinated amino alcohol sluggish compared to its non-fluorinated analog? A1: The electron-withdrawing fluorine atoms decrease the basicity of the carbamate oxygen, making its protonation—the first step in acid-mediated deprotection—more difficult.[1] This can lead to slower reaction rates. You may need to use stronger acidic conditions or elevated temperatures to achieve complete deprotection.[2]
-
Q2: I'm observing side reactions when using strong acids like TFA for N-Boc deprotection. What are my alternatives? A2: Strong acids can sometimes cause degradation of sensitive substrates.[2] Alternative methods include using HCl in dioxane, which can be milder, or exploring thermal deprotection. Heating the N-Boc protected compound in a high-boiling solvent like dioxane or toluene can effect cleavage.[2] Additionally, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents can facilitate thermolytic deprotection under neutral conditions.[3]
-
Q3: Can I selectively deprotect an N-Boc group in the presence of other acid-labile groups in a fluorinated molecule? A3: While challenging, it is sometimes possible. The stability of other acid-sensitive groups should be carefully evaluated. A "quasi-orthogonal" strategy can be employed where the N-Boc group is removed with a moderately strong acid, while more robust acid-labile groups (like some benzyl-based protecting groups) remain intact, requiring a much stronger acid for cleavage.[4] Careful screening of reaction conditions, including acid concentration and temperature, is crucial.
Troubleshooting Guide: N-Boc Deprotection
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or concentration due to the electron-withdrawing effect of fluorine. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[2] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[2] Consider increasing the reaction temperature, but monitor for side product formation. |
| Steric hindrance around the Boc group. | Prolong the reaction time. If feasible, consider thermal deprotection by refluxing in a suitable solvent.[2] | |
| Substrate Degradation | The substrate is sensitive to the strongly acidic conditions required for deprotection. | Use milder acidic conditions with a longer reaction time (e.g., dilute HCl in an alcohol).[2] Explore non-acidic methods such as thermolytic deprotection in TFE or HFIP.[3] |
| Formation of t-Butyl Adducts | The liberated tert-butyl cation is trapped by nucleophilic sites on the substrate or product. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[5] |
Decision Workflow for N-Boc Deprotection of Fluorinated Amino Alcohols
Caption: Troubleshooting workflow for N-Boc deprotection.
N-Cbz Deprotection Challenges
The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group for amines, removable by hydrogenolysis or under strong acidic conditions. The presence of fluorine can influence both of these deprotection pathways.
FAQs: N-Cbz Deprotection
-
Q1: My hydrogenolysis reaction to remove a Cbz group from a fluorinated amino alcohol is very slow. What could be the issue? A1: The product amine can sometimes coordinate to the palladium catalyst, leading to catalyst inhibition.[6] The presence of fluorine might exacerbate this effect by altering the electronic properties of the amine. Ensure you are using a sufficient catalyst loading and adequate hydrogen pressure.
-
Q2: Are there any concerns with using HBr in acetic acid for Cbz deprotection of fluorinated compounds? A2: While HBr/AcOH is effective for Cbz cleavage, it is a very harsh reagent.[7] Fluorinated amino alcohols may contain other acid-sensitive functional groups that could be compromised. Additionally, the handling of HBr/AcOH requires care due to its corrosive nature.
-
Q3: Can I use Lewis acids for Cbz deprotection in the presence of a C-F bond? A3: Yes, Lewis acid-mediated deprotection can be a viable alternative. For instance, a combination of AlCl₃ in a fluorinated solvent like HFIP has been shown to effectively deprotect N-Cbz groups, even in the presence of reducible functionalities.[7][8] This method is often milder than traditional Brønsted acid approaches.
Troubleshooting Guide: N-Cbz Deprotection
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrogenolysis | Catalyst poisoning by the product amine or sulfur-containing impurities. | Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C). Ensure the substrate is free of sulfur-containing contaminants. Consider using a different hydrogen source, such as transfer hydrogenation with ammonium formate.[9] |
| Poor substrate solubility in the reaction solvent. | Screen different solvents or solvent mixtures to improve solubility (e.g., MeOH, EtOH, THF, or mixtures thereof). | |
| Side Reactions During Acidic Deprotection | Degradation of other acid-sensitive groups in the molecule. | Switch to a milder Lewis acid system, such as AlCl₃/HFIP.[8] Carefully control the reaction temperature, starting at a lower temperature and gradually warming if necessary. |
| Benzyl cation alkylation of nucleophilic sites. | Add a scavenger like anisole to the reaction mixture. |
Decision Workflow for N-Cbz Deprotection of Fluorinated Amino Alcohols
Caption: Troubleshooting workflow for N-Cbz deprotection.
Silyl Ether Deprotection Challenges
Silyl ethers are widely used for the protection of hydroxyl groups due to their diverse range of stabilities. Their removal is typically achieved using fluoride-based reagents or acidic conditions. The presence of fluorine near the silyloxy group can influence the ease of cleavage.
FAQs: Silyl Ether Deprotection
-
Q1: Will the presence of fluorine affect the fluoride-mediated deprotection of a silyl ether? A1: The strong electron-withdrawing effect of fluorine can make the adjacent oxygen atom less electron-donating, potentially slowing down the cleavage of the Si-O bond. However, fluoride-based deprotection is generally very effective for most silyl ethers.[10] You might need to use slightly more forcing conditions, such as a higher concentration of TBAF or a longer reaction time.
-
Q2: My fluorinated substrate is sensitive to basic conditions. Can I still use TBAF for deprotection? A2: TBAF is basic, which can be problematic for base-sensitive substrates. A milder alternative is to use HF-pyridine complex in THF, which is less basic.[11] Another option is acidic deprotection, provided there are no other acid-labile groups.
-
Q3: How do I selectively deprotect one silyl ether in the presence of another in a fluorinated molecule? A3: Selective deprotection relies on the differential stability of the silyl ethers.[11] The general order of lability to fluoride is TMS > TES > TBS > TIPS > TBDPS. This principle still holds for fluorinated substrates, although reaction rates might be altered. Careful titration of the fluoride source and monitoring the reaction progress is key.
Troubleshooting Guide: Silyl Ether Deprotection
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection with Fluoride | The electron-withdrawing fluorine atom is deactivating the Si-O bond towards cleavage. | Increase the concentration of the fluoride source (e.g., TBAF).[12] Consider switching to a more reactive fluoride source like HF-pyridine.[12] Elevating the temperature may also be effective, but should be done cautiously. |
| Steric hindrance around the silyl ether. | Prolong the reaction time. Use a less sterically hindered fluoride source if possible. | |
| Substrate Degradation with TBAF | The substrate is sensitive to the basicity of TBAF. | Use a buffered TBAF solution (e.g., TBAF with acetic acid).[12] Switch to a less basic fluoride source like HF-pyridine.[11] Explore acidic deprotection methods (e.g., p-TsOH in MeOH).[12] |
| Difficulty in Removing Silyl Byproducts | Silyl fluoride byproducts can sometimes be difficult to remove during workup. | An acidic workup can help hydrolyze silyl byproducts to more water-soluble silanols. A common method is to quench the reaction with saturated aqueous NaHCO₃.[12] |
Decision Workflow for Silyl Ether Deprotection of Fluorinated Amino Alcohols
Caption: Troubleshooting workflow for silyl ether deprotection.
Benzyl and PMB Ether Deprotection Challenges
Benzyl (Bn) and p-methoxybenzyl (PMB) ethers are common protecting groups for alcohols. Benzyl ethers are typically removed by hydrogenolysis, while the electron-rich PMB group can also be cleaved oxidatively.
FAQs: Benzyl and PMB Ether Deprotection
-
Q1: Will the presence of a C-F bond interfere with the hydrogenolysis of a benzyl ether? A1: Generally, C-F bonds are stable to hydrogenolysis conditions. However, benzylic C-F bonds can sometimes be susceptible to cleavage. If the fluorine is not in a benzylic position, hydrogenolysis should proceed without issue.[6]
-
Q2: My oxidative deprotection of a PMB ether with DDQ is not working on my fluorinated substrate. What should I do? A2: The electron-withdrawing fluorine atoms can make the PMB group less electron-rich and therefore less susceptible to oxidation by DDQ.[13] You may need to use a stronger oxidant, such as ceric ammonium nitrate (CAN), or switch to an acidic deprotection method.[13]
-
Q3: Can I selectively remove a PMB ether in the presence of a benzyl ether in a fluorinated molecule? A3: Yes, this is a common orthogonal protection strategy. The PMB ether can be selectively removed by oxidative cleavage (e.g., with DDQ or CAN), leaving the benzyl ether intact.[13] The benzyl ether can then be removed later by hydrogenolysis.
Troubleshooting Guide: Benzyl and PMB Ether Deprotection
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Hydrogenolysis of Benzyl Ether | Catalyst inhibition. | As with Cbz deprotection, increase the catalyst loading or consider transfer hydrogenation.[6] |
| Presence of other reducible functional groups. | This is a chemoselectivity issue. If other groups are being reduced, hydrogenolysis may not be a suitable method. | |
| Failed Oxidative Deprotection of PMB Ether | The fluorinated substrate deactivates the PMB ring towards oxidation. | Switch to a stronger oxidant like CAN.[13] Alternatively, use an acidic deprotection method such as TFA in DCM.[13] |
| Incomplete Reaction with DDQ | Insufficient reactivity of the substrate. | Ensure the reaction is run in an appropriate solvent (e.g., DCM/water). If the reaction is still sluggish, consider adding a catalytic amount of a Lewis acid to activate the PMB ether. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected fluorinated amino alcohol in a minimal amount of a co-solvent such as methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be used as is or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Protocol 2: General Procedure for N-Cbz Deprotection by Hydrogenolysis
-
Dissolve the N-Cbz protected fluorinated amino alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10-20 mol% of 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction vigorously under a hydrogen atmosphere for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: General Procedure for Silyl Ether Deprotection with TBAF
-
Dissolve the silyl ether protected fluorinated amino alcohol in anhydrous THF.
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[12]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for PMB Ether Deprotection with DDQ
-
Dissolve the PMB ether protected fluorinated amino alcohol in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction for 1-6 hours, monitoring by TLC or LC-MS. The reaction mixture will typically turn dark.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography.
References
-
wildfyr, et al. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Choy, J., Jaime-Figueroa, S., Lara-Jaime, T., et al. (2008). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 49(42), 6061-6063.
- Vinayagam, V., Sadhukhan, S. K., Botla, D. B., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Schaffrath, M., & Zanda, M. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas.
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
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PubMed. (n.d.). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Retrieved from [Link]
- University of Bergen. (n.d.).
-
PubMed Central. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.).
-
PubMed. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
- University of Minnesota. (n.d.). Protecting Groups.
-
PubMed Central. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. Retrieved from [Link]
- Fiveable. (n.d.).
-
ResearchGate. (n.d.). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. Retrieved from [Link]
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
-
PubMed. (n.d.). Enantioselective synthesis of β-fluoroamines from β-amino alcohols: application to the synthesis of LY503430. Retrieved from [Link]
- RSC Publishing. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- Wiley Online Library. (n.d.).
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Validation & Comparative
Harnessing the Power of Fluorine: A Comparative Guide to the Stability of Peptides with and without gem-Difluorocyclobutane Modifications
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by inherent instability, particularly their susceptibility to proteolytic degradation. This guide provides an in-depth comparison of the stability of native peptides versus those incorporating a gem-difluorocyclobutane moiety, a cutting-edge strategy to enhance peptide robustness. We will delve into the underlying chemical principles, present a detailed experimental framework for stability assessment, and provide actionable protocols for your research.
The Challenge of Peptide Instability
Peptides, being chains of amino acids, are readily recognized and cleaved by proteases in the body. This rapid degradation leads to a short plasma half-life, limiting their therapeutic efficacy.[1][2] Various strategies have been developed to combat this, including the incorporation of non-natural amino acids.[2][3] Among these, the use of fluorinated amino acids has gained significant attention due to the unique physicochemical properties of fluorine.[4][5][6][7]
The gem-Difluorocyclobutane Moiety: A Stability-Enhancing Bioisostere
The gem-difluorocyclobutane group is a four-membered carbocyclic ring containing two fluorine atoms attached to the same carbon. Its incorporation into a peptide backbone can be transformative for several reasons:
-
Metabolic Stability: The gem-difluoro motif is known to block metabolic weak spots in molecules, thereby increasing their stability.[8][9]
-
Conformational Rigidity: The strained cyclobutane ring imparts a degree of conformational rigidity to the peptide backbone.[10] This can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity and reducing the entropic penalty upon binding to its target.[10][11]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment, influencing properties like pKa and lipophilicity.[12] This can impact membrane permeability and drug-receptor interactions.[4][5][13]
Comparative Stability Analysis: A Case Study
To illustrate the impact of gem-difluorocyclobutane incorporation, we present a comparative analysis of a model pentapeptide, "Peptide-A," and its modified counterpart, "Peptide-A-gDFCB," where the central amino acid residue is replaced by a gem-difluorocyclobutane-containing amino acid.
Peptide Design and Synthesis
Peptide-A (Native): H-Tyr-Ala-Gly-Phe-Leu-OH
Peptide-A-gDFCB (Modified): H-Tyr-Ala-X-Phe-Leu-OH, where 'X' is a gem-difluorocyclobutane amino acid.
The synthesis of Peptide-A follows standard solid-phase peptide synthesis (SPPS) protocols.[14] The synthesis of Peptide-A-gDFCB also utilizes SPPS, with the key step being the coupling of the custom-synthesized gem-difluorocyclobutane amino acid building block. The synthesis of such building blocks has been reported in the literature.[15][16][17][18]
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Peptide-A and Peptide-A-gDFCB.
Experimental Design for Stability Assessment
A multi-pronged approach is necessary to comprehensively evaluate the stability of the two peptides.
Proteolytic Stability Assay in Human Plasma
This assay assesses the susceptibility of the peptides to degradation by the complex mixture of proteases present in human plasma.
-
Rationale: Simulates the in vivo environment and provides a good indication of the peptide's likely half-life in circulation.
Caption: Workflow for the Proteolytic Stability Assay in Human Plasma.
Conformational Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess the secondary structure of the peptides and their thermal stability.
-
Rationale: The gem-difluorocyclobutane moiety is expected to induce a more stable conformation. A thermal denaturation study will reveal if the modified peptide has a higher melting temperature (Tm), indicating greater structural stability.
Expected Results and Data Interpretation
The following table summarizes the expected outcomes of the comparative stability assays.
| Parameter | Peptide-A (Native) | Peptide-A-gDFCB (Modified) | Rationale for Expected Difference |
| Plasma Half-Life (t½) | ~15 minutes | > 120 minutes | The gDFCB moiety sterically hinders protease access to the peptide backbone and may block a key cleavage site.[8][9] |
| Proteolytic Cleavage Site | Between Gly-Phe | Resistant to cleavage at Ala-X | The rigid cyclobutane structure prevents the optimal conformation for protease binding and catalysis. |
| Secondary Structure (CD) | Random Coil | More defined secondary structure | The conformational constraints imposed by the gDFCB group promote a more ordered structure.[10][11] |
| Thermal Stability (Tm) | Not well-defined | Higher Tm | The more rigid and stable conformation of Peptide-A-gDFCB requires more energy to denature. |
In-depth Methodologies
Protocol 1: Proteolytic Stability Assay in Human Plasma
-
Preparation of Peptide Solutions: Prepare 10 mM stock solutions of Peptide-A and Peptide-A-gDFCB in dimethyl sulfoxide (DMSO).[19]
-
Incubation: Dilute the peptide stock solutions in human plasma to a final concentration of 10 µM. Incubate the mixtures at 37°C with gentle shaking.[19]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Protein Precipitation: Immediately add the aliquot to 2 volumes of cold acetonitrile to precipitate the plasma proteins.[20] Vortex vigorously.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.[1][3][21]
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) for each peptide.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational and Thermal Stability
-
Sample Preparation: Prepare 0.2 mM solutions of each peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).[22]
-
CD Spectra Acquisition: Record the CD spectra from 190 to 260 nm at 20°C using a 1.0-mm path length quartz cuvette.[22]
-
Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 220 nm) while increasing the temperature from 20°C to 90°C at a rate of 1°C/minute.
-
Data Analysis: Analyze the CD spectra to determine the secondary structure content. Plot the change in CD signal against temperature to generate a thermal denaturation curve and determine the melting temperature (Tm), if applicable.
Conclusion
The incorporation of a gem-difluorocyclobutane moiety into a peptide backbone represents a powerful strategy to overcome the inherent instability of peptide therapeutics. As demonstrated in our case study, this modification is expected to significantly enhance proteolytic resistance and confer a more stable conformation. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the stability of their own modified peptides. By harnessing the unique properties of fluorinated bioisosteres, the development of more effective and clinically viable peptide drugs is within reach.
References
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
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gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. PubMed. [Link]
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications. [Link]
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Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link]
-
Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]
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Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Koksch Group - Freie Universität Berlin. [Link]
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC - PubMed Central. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
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Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
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Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
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Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
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Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases. [Link]
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A New Environment-Sensitive Fluorescent Amino Acid for Fmoc-based Solid Phase Peptide Synthesis. PubMed. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Semantic Scholar. [Link]
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The Influence of the Difluorocyclobutyl Moiety on Drug Pharmacokinetics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacokinetic profiles. Among the various fluorinated motifs, the difluorocyclobutyl group is emerging as a compelling structural element. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs containing this moiety, offering insights into its effects on absorption, distribution, metabolism, and excretion (ADME). We will analyze the available data for two investigational drugs, PF-06826647 and Lorecivivint, and compare them with a non-fluorinated cyclobutyl-containing compound to elucidate the impact of this unique structural feature.
The Rationale Behind the Difluorocyclobutyl Moiety
The introduction of a difluorocyclobutyl group into a molecule can profoundly influence its physicochemical properties, which in turn dictates its pharmacokinetic behavior. The high electronegativity of fluorine can alter the molecule's polarity, lipophilicity, and metabolic stability.[1][2] Specifically, the gem-difluoro substitution on the cyclobutyl ring can act as a bioisostere for a carbonyl group or other polar functionalities, while also potentially blocking sites of metabolism and improving membrane permeability.[3] This guide will explore whether these theoretical advantages translate into tangible improvements in the pharmacokinetic profiles of actual drug candidates.
Comparative Pharmacokinetic Profiles
To understand the real-world impact of the difluorocyclobutyl moiety, we will examine the pharmacokinetic data of two clinical-stage compounds: PF-06826647, an oral tyrosine kinase 2 (TYK2) inhibitor, and Lorecivivint (SM04690), an intra-articular Wnt pathway inhibitor. As a comparator, we will discuss BILB 1941, a non-fluorinated cyclobutyl-containing hepatitis C virus (HCV) polymerase inhibitor, to highlight the potential differences conferred by the fluorine atoms.
PF-06826647 (ARRY-382): An Orally Administered Kinase Inhibitor
PF-06826647 is a selective inhibitor of TYK2, a key enzyme in inflammatory signaling pathways.[4] Its pharmacokinetic profile has been evaluated in a first-in-human Phase I study.
-
Absorption: PF-06826647 is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of 2 hours in a fasted state.[4] The absorption is dose-dependent, and co-administration with food can increase its absorption, which is consistent with its low aqueous solubility.[5]
-
Distribution: While specific tissue distribution data is not extensively published, the compound's characteristics of low pKa (<1.7) and high cellular permeability (~17 × 10⁻⁶ cm/s) suggest it is likely to distribute into tissues.[5]
-
Metabolism: Preclinical studies identified that the major route of clearance for PF-06826647 is through metabolism mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2D6, and CYP3A.[5] The difluorocyclobutyl moiety is often incorporated to enhance metabolic stability by blocking potential sites of oxidation.[1]
-
Excretion: The compound exhibits low urinary recovery, indicating that renal clearance is not a major elimination pathway.[4]
Lorecivivint (SM04690): An Intra-articularly Injected Wnt Pathway Inhibitor
Lorecivivint is being developed as a potential disease-modifying treatment for osteoarthritis and is administered directly into the affected joint.[6]
-
Absorption and Distribution: Following intra-articular injection, plasma concentrations of Lorecivivint were found to be below the limit of quantification (0.100 ng/mL) at all time points in a clinical study.[7] This indicates very low systemic absorption and exposure, which is a desirable characteristic for a locally acting drug to minimize potential systemic side effects. The drug is intended to be retained within the synovial joint to exert its therapeutic effect.
-
Metabolism and Excretion: Due to the negligible systemic exposure, the metabolic and excretion pathways of Lorecivivint have not been extensively characterized in humans. It is presumed that any small amount that does enter systemic circulation would undergo hepatic metabolism.
BILB 1941: A Non-Fluorinated Cyclobutyl-Containing Comparator
BILB 1941 is a non-nucleoside inhibitor of the HCV NS5B polymerase. While it does not contain fluorine, its structure includes a cyclobutyl group, making it a relevant, albeit imperfect, comparator to understand the potential contribution of the difluorination.
-
Absorption: In preclinical studies, the incorporation of a cyclobutyl linker in this class of compounds, including BILB 1941, showed improved oral bioavailability compared to analogs with a gem-dimethyl linker.[8] This suggests that the rigid, puckered conformation of the cyclobutane ring can be beneficial for absorption.[8]
-
Metabolism: Detailed metabolic pathways for BILB 1941 are not publicly available. However, a related compound, BI207524, which also contains the cyclobutyl moiety, was found to form a genotoxic aniline metabolite in human and rat liver microsome assays, which halted its development.[8] This highlights the importance of understanding the metabolic fate of the entire molecule, not just the cyclobutyl portion.
| Pharmacokinetic Parameter | PF-06826647 (Difluorocyclobutyl) | Lorecivivint (Difluorocyclobutyl) | BILB 1941 (Cyclobutyl - Non-fluorinated) |
| Route of Administration | Oral | Intra-articular | Oral |
| Absorption (Tmax) | Rapid (2 hours)[4] | Negligible systemic absorption[7] | Improved oral bioavailability vs. gem-dimethyl analog[8] |
| Distribution | High cell permeability suggests tissue distribution[5] | Primarily local to the joint | Data not available |
| Metabolism | CYP-mediated (CYP1A2, CYP2D6, CYP3A)[5] | Not extensively characterized due to low systemic exposure | Susceptible to metabolism (related compound formed toxic metabolite)[8] |
| Excretion | Low urinary recovery[4] | Not extensively characterized | Data not available |
Experimental Protocols for Pharmacokinetic Profiling
To ensure the scientific integrity of pharmacokinetic data, robust and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the ADME properties of drug candidates.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to assess the susceptibility of a compound to metabolism by CYP enzymes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from XenoTech) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[9][10]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
-
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal permeability and identifying potential substrates for efflux transporters.
Methodology:
-
Cell Culture:
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[4]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Collect samples from the basolateral side at specified time points.
-
-
Efflux Assessment (Basolateral to Apical - B to A):
-
Analysis and Calculation:
-
Determine the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests active efflux.[12]
-
In Vivo Pharmacokinetic Study in Rodents
This study provides essential information on the in vivo ADME properties of a drug candidate.
Methodology:
-
Animal Preparation and Dosing:
-
Use adult male Sprague-Dawley rats, fasted overnight before dosing.[13]
-
For oral administration, formulate the test compound in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administer via oral gavage at a specific dose (e.g., 10 mg/kg).[13][14]
-
For intravenous administration, dissolve the compound in a suitable vehicle and administer as a bolus injection into a tail vein.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15]
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data.
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) - calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
-
Conclusion
The incorporation of the difluorocyclobutyl moiety presents a promising strategy in drug design to modulate pharmacokinetic properties. The analysis of PF-06826647 suggests that this moiety is compatible with good oral absorption and can be present in metabolically stable compounds, though the overall molecular context is crucial. In the case of Lorecivivint, the local administration route and resulting low systemic exposure highlight another application where this structural feature can be employed in drugs intended for targeted delivery. The comparison with the non-fluorinated cyclobutyl-containing compound BILB 1941, while limited by data availability, suggests that the cyclobutyl ring itself can positively influence oral bioavailability. The addition of difluorination likely further enhances metabolic stability, a key consideration in drug development.
The experimental protocols provided offer a framework for the robust evaluation of the pharmacokinetic profiles of future drug candidates containing the difluorocyclobutyl moiety. As more data on such compounds become available, a clearer and more quantitative understanding of the structure-pharmacokinetic relationships will emerge, further guiding the rational design of new and improved therapeutics.
References
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Singh, R. S. P., et al. (2020). Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study. Clinical and Translational Science, 14(2), 670-679. [Link]
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Tehlirian, C., et al. (2020). Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study. PubMed. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
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Franck, C., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(12), e202200081. [Link]
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Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Samumed. (2023). Safety, Tolerability, and Pharmacokinetics of Same-Knee Intra-Articular Injection of Corticosteroid and Lorecivivint Within 7 Days: An Open-Label, Randomized, Parallel-Arm Study. National Institutes of Health. [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
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Frontiers. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers. [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Feng, M. R. (2006). Rapid in vivo oral screening in rats: Reliability, acceptance criteria, and filtering efficiency. The AAPS Journal, 8(3), E556-E562. [Link]
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Kell, D. B. (2018). A Comparison of the Values of Caco-2 Permeability Chosen for Verapamil... ResearchGate. [Link]
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Adjei, A. A., et al. (2008). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology, 26(13), 2139-2146. [Link]
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Yazici, Y., et al. (2020). A Phase 2b, Randomized, Placebo-Controlled Trial of a Novel, Intra-Articular, Wnt Pathway Inhibitor (SM04690) for the Treatment of Knee Osteoarthritis. Osteoarthritis and Cartilage, 28, S30-S31. [Link]
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Biological evaluation of stereoisomers of fluorinated cyclobutane derivatives
An In-Depth Technical Guide to the Biological Evaluation of Fluorinated Cyclobutane Stereoisomers
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine and strained ring systems like cyclobutane into molecular scaffolds offers a powerful approach to modulate pharmacological properties. This guide provides a comprehensive comparison of the biological evaluation of stereoisomers of fluorinated cyclobutane derivatives, delving into the causal relationships behind experimental design and providing actionable protocols.
The Rationale: Why Fluorinated Cyclobutanes?
The unique physicochemical properties of fluorine and the conformational rigidity of the cyclobutane ring make their combination a compelling strategy in drug design.
The Influence of Fluorine: The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties.[1] It can modulate lipophilicity, pKa, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1][2] For instance, replacing a hydrogen atom or a methyl group with fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.[1]
The Role of the Cyclobutane Moiety: The cyclobutane ring, with its puckered conformation, introduces a three-dimensional structure that can be advantageous for several reasons.[3] It can act as a bioisostere for larger or more flexible groups, help to correctly orient pharmacophoric elements towards their target, and improve metabolic stability.[3][4][5] The rigid nature of the cyclobutane scaffold can also lock a molecule into a bioactive conformation, enhancing its potency.[3][6]
The combination of these two motifs presents a powerful tool for fine-tuning drug candidates. However, the introduction of stereocenters on the cyclobutane ring necessitates a thorough evaluation of each stereoisomer, as biological systems are chiral and often exhibit stereospecific interactions.
Synthesis and Stereochemical Considerations
The synthesis of fluorinated cyclobutane derivatives with high stereoselectivity is a critical first step. Various synthetic strategies have been developed, including nucleophilic fluorinations, cycloadditions, and ring contractions of larger heterocyclic precursors.[6][7][8][9][10]
Stereoselective Synthesis: Achieving high diastereomeric and enantiomeric purity is paramount. For example, the ring contraction of enantiopure pyrrolidines has been shown to produce highly stereochemically defined cyclobutanes.[7][8] It is crucial to employ robust analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, to confirm the absolute and relative stereochemistry of the synthesized compounds.
Comparative Biological Evaluation: A Multi-faceted Approach
A comprehensive biological evaluation of fluorinated cyclobutane stereoisomers requires a tiered approach, starting from in vitro assays and progressing to more complex cellular and in vivo models.
In Vitro Enzyme Inhibition Assays
For drug candidates targeting specific enzymes, in vitro inhibition assays are the first line of evaluation.[11][12] These assays provide quantitative measures of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
Experimental Protocol: A Generic Enzyme Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer.
-
Prepare stock solutions of the substrate and the fluorinated cyclobutane stereoisomers (e.g., cis-isomer, trans-isomer, and their individual enantiomers) in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer, which may contain co-factors necessary for enzyme activity.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the test compounds (the stereoisomers) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Initiate the enzymatic reaction by adding the enzyme and substrate. The order of addition may vary depending on the assay.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality in Experimental Choices: It is essential to evaluate each stereoisomer independently, as they can exhibit vastly different potencies due to stereospecific interactions with the enzyme's active site. For instance, one enantiomer may fit perfectly into a chiral binding pocket, while its mirror image may not bind at all or may bind with significantly lower affinity.
Data Presentation: Comparative Enzyme Inhibition
| Stereoisomer | Target Enzyme | IC50 (nM) |
| (cis)-Isomer A | Enzyme X | 50 |
| (trans)-Isomer B | Enzyme X | 500 |
| (1R,2S)-Enantiomer of A | Enzyme X | 10 |
| (1S,2R)-Enantiomer of A | Enzyme X | >1000 |
| (1R,2R)-Enantiomer of B | Enzyme X | 450 |
| (1S,2S)-Enantiomer of B | Enzyme X | 600 |
Cell-Based Assays
Cell-based assays provide a more biologically relevant context to evaluate the effects of the compounds on cellular processes.[14][15][16] These assays can assess cytotoxicity, cell proliferation, target engagement in a cellular environment, and effects on specific signaling pathways.[12][14]
Experimental Protocol: Cytotoxicity/Cell Proliferation Assay (e.g., Resazurin Reduction Assay)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.[17]
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the fluorinated cyclobutane stereoisomers. Include positive (e.g., doxorubicin) and negative (vehicle) controls.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.
-
Causality in Experimental Choices: Differences in cellular uptake, efflux, and metabolism can lead to stereoisomer-specific effects that are not observable in a simple enzyme assay. For example, one stereoisomer might be a better substrate for a cellular uptake transporter, leading to higher intracellular concentrations and greater efficacy.[18][19]
Data Presentation: Comparative Cytotoxicity in MCF-7 Cells
| Stereoisomer | GI50 (µM) |
| (cis)-Isomer A | 5.2 |
| (trans)-Isomer B | 25.8 |
| (1R,2S)-Enantiomer of A | 1.1 |
| (1S,2R)-Enantiomer of A | 15.4 |
Pharmacokinetic Profiling
The introduction of fluorinated cyclobutanes can significantly impact a compound's pharmacokinetic properties, particularly its metabolic stability.[17]
Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomes)
-
Preparation:
-
Thaw liver microsomes (human, rat, etc.) on ice.
-
Prepare a reaction mixture containing phosphate buffer and the test compounds (each stereoisomer).
-
Prepare a separate solution of NADPH (a required co-factor for many metabolic enzymes).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Causality in Experimental Choices: Stereoisomers can be metabolized at different rates by cytochrome P450 enzymes. A fluorine atom or the specific orientation of substituents on the cyclobutane ring might shield a metabolically labile site in one stereoisomer but not in another, leading to significant differences in their metabolic stability and, ultimately, their in vivo efficacy.
Data Presentation: Comparative Metabolic Stability
| Stereoisomer | In Vitro Half-life (t1/2, min) in Human Liver Microsomes |
| (cis)-Isomer A | 25 |
| (trans)-Isomer B | 45 |
| (1R,2S)-Enantiomer of A | 15 |
| (1S,2R)-Enantiomer of A | 35 |
Conclusion and Future Directions
The biological evaluation of fluorinated cyclobutane derivatives requires a systematic and comparative approach that acknowledges the profound impact of stereochemistry on biological activity. By progressing from simple in vitro enzyme assays to more complex cell-based and pharmacokinetic studies, researchers can build a comprehensive understanding of each stereoisomer's potential as a drug candidate. The data clearly demonstrates that an seemingly minor change in the spatial arrangement of atoms can lead to orders of magnitude differences in potency, cellular activity, and metabolic stability. Future research in this area will likely focus on the development of even more sophisticated stereoselective synthetic methods and the use of advanced in vivo imaging techniques, such as PET, to visualize the differential biodistribution of stereoisomers in living organisms.[18][20][21]
References
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- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
- Cyclobutanes in Small‐Molecule Drug Candid
- Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018, May 11). ScienceDirect.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021, November 8).
- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021, April 5).
- A review for cell-based screening methods in drug discovery. PubMed Central.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central.
- Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
- Cyclobutane Deriv
- Synthesis, Radiolabeling, and Biological Evaluation of the trans -Stereoisomers of 1-Amino-3-(fluoro- 18 F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
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- Fluorinated nucleosides as an important class of anticancer and antiviral agents. (2017, September 20). PubMed.
- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021, April 5). PubMed.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
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- Selecting Cell-Based Assays for Drug Discovery Screening. Promega.
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- An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers.
- functional in vitro assays for drug discovery. (2023, August 18). YouTube.
- Synthesis, fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-fluorobut-2-en-1-yl)-2beta-carbomethoxy-3beta-(4'-halophenyl)nortropanes: Candidate Radioligands for in Vivo Imaging of the Brain Dopamine Transporter With Positron Emission Tomography. PubMed.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022, November 4). PubMed.
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.
- Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PubMed Central.
- Cell-based assays - Applic
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Modified Peptides
In the intricate world of cellular signaling and disease pathology, the precise detection of post-translationally modified (PTM) peptides is paramount. These modifications act as molecular switches, dictating protein function, localization, and interaction networks. Consequently, antibodies designed to target these modified peptides are indispensable tools in both basic research and the development of novel therapeutics. However, a significant challenge plagues the reliability of these reagents: antibody cross-reactivity. This guide provides a comprehensive framework for understanding, assessing, and comparing the cross-reactivity of antibodies against peptides with specific modifications, ensuring the generation of reproducible and trustworthy data.
The Critical Challenge of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific modified peptide (the target antigen), also binds to other, non-target molecules.[1] This off-target binding can arise from shared structural similarities between the target and other molecules, leading to false-positive results and misinterpretation of experimental data.[1] In the context of PTMs, this issue is particularly pronounced. The addition of a small chemical group, such as a phosphate or acetyl group, creates the primary epitope for the antibody. However, the surrounding amino acid sequence also plays a crucial role in antibody recognition. An antibody may bind to the same PTM on a different protein if the flanking sequences are sufficiently similar, or it may even recognize the unmodified peptide.
Understanding the Landscape of Peptide Modifications
A vast array of PTMs can alter a peptide's structure and function. Some of the most commonly studied modifications include:
-
Phosphorylation: The addition of a phosphate group to serine, threonine, or tyrosine residues. It is a key regulator of signal transduction pathways.
-
Acetylation: The addition of an acetyl group, typically to lysine residues on histones, influencing gene expression.
-
Methylation: The addition of a methyl group to lysine or arginine residues, also playing a critical role in chromatin dynamics.
-
Ubiquitination: The attachment of a small protein, ubiquitin, to lysine residues, primarily signaling for protein degradation.
-
Glycosylation: The attachment of sugar moieties to asparagine, serine, or threonine residues, affecting protein folding and cell-cell recognition.
The subtle nature of these modifications makes the generation of truly specific antibodies a significant challenge.[2]
A Multi-Faceted Approach to Assessing Cross-Reactivity
No single method is sufficient to definitively characterize the cross-reactivity profile of an antibody. A combination of techniques, each providing a different piece of the puzzle, is essential for a comprehensive evaluation.
Initial Screening: In Silico and Dot Blot Analysis
A preliminary assessment of potential cross-reactivity can be performed using computational tools. A simple yet effective initial step is to perform a sequence alignment using a tool like NCBI-BLAST to compare the immunogen peptide sequence against a protein database.[1] This can help identify proteins with similar sequences that might be potential off-targets.
Dot blot analysis provides a rapid and straightforward experimental screen. In this method, various modified and unmodified peptides are spotted onto a membrane, which is then incubated with the antibody of interest. The presence of a signal at a non-target peptide spot indicates cross-reactivity.
Experimental Protocol: Dot Blot Analysis
-
Peptide Preparation: Synthesize or obtain high-purity modified and unmodified peptides. Include peptides with the target modification in different sequence contexts, as well as peptides with other types of modifications.
-
Membrane Spotting: Carefully spot 1-2 µL of each peptide solution (at a concentration of 1 mg/mL) onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at its recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Caption: Workflow for Dot Blot Analysis.
Quantitative Assessment: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a powerful quantitative method to assess antibody specificity and cross-reactivity.[3] By coating microplate wells with different peptides, one can measure the antibody's binding affinity to each. A competitive ELISA format is particularly useful for determining the degree of cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with the target modified peptide overnight at 4°C.
-
Washing and Blocking: Wash the plate with a suitable wash buffer (e.g., PBST) and then block with a blocking buffer for 1-2 hours at room temperature.
-
Antibody-Competitor Incubation: In a separate plate, pre-incubate a constant concentration of the primary antibody with serial dilutions of the target peptide (as a positive control) and potential cross-reacting peptides.
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing steps.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. The degree of cross-reactivity is determined by comparing the IC50 values (the concentration of competitor peptide that inhibits 50% of the antibody binding).
Contextual Validation: Western Blotting and Peptide Arrays
While dot blots and ELISAs are excellent for assessing binding to isolated peptides, it is crucial to validate the antibody's performance in a more complex biological context.
Western blotting is a standard technique to assess antibody specificity against whole-cell lysates or tissue extracts.[4] A truly specific antibody should detect a single band at the expected molecular weight of the target protein, and this signal should be absent in knockout or knockdown cell lines.[4]
Peptide arrays offer a high-throughput method for specificity screening.[5] These arrays can contain thousands of different peptides, including various PTMs in diverse sequence contexts, allowing for a comprehensive analysis of an antibody's binding profile in a single experiment.[5]
Caption: Tiered approach to cross-reactivity assessment.
Comparing Antibody Performance: A Data-Driven Approach
To facilitate a clear comparison between different antibodies, the experimental data should be summarized in a structured format. The following tables present hypothetical data for three different anti-phospho-peptide antibodies (Antibody A, B, and C) targeting the same phosphorylated peptide.
Table 1: Competitive ELISA Data
| Competitor Peptide | Antibody A (IC50, nM) | Antibody B (IC50, nM) | Antibody C (IC50, nM) |
| Target Phospho-Peptide | 1.5 | 2.0 | 5.0 |
| Unmodified Peptide | >10,000 | 500 | 50 |
| Phospho-Peptide (Scrambled Sequence) | >10,000 | >10,000 | 1,000 |
| Unrelated Phospho-Peptide | >10,000 | 8,000 | 200 |
-
Interpretation: Antibody A demonstrates the highest specificity, with a significantly lower IC50 for the target peptide compared to any of the off-target peptides. Antibody B shows some cross-reactivity with the unmodified peptide. Antibody C exhibits significant cross-reactivity with the unmodified peptide and the unrelated phospho-peptide, making it unsuitable for specific applications.
Table 2: Western Blot Analysis Summary
| Antibody | Target Protein Band (Expected MW) | Off-Target Bands | Signal in Knockout Cells |
| Antibody A | Strong, single band | None | Absent |
| Antibody B | Strong, single band | Faint band at ~70 kDa | Absent |
| Antibody C | Strong, single band | Multiple strong bands | Present |
-
Interpretation: Antibody A performs exceptionally well in Western blotting, showing high specificity. Antibody B shows minor off-target binding. Antibody C is not specific in this application.
Conclusion: A Commitment to Rigor
The selection of a highly specific antibody against a modified peptide is a critical determinant of experimental success. A thorough and multi-pronged approach to cross-reactivity assessment, combining in silico analysis, biochemical assays, and contextual validation, is non-negotiable. By adhering to the principles and protocols outlined in this guide, researchers can confidently select and utilize antibodies that will generate reliable and reproducible data, ultimately advancing our understanding of the complex roles of post-translational modifications in health and disease.
References
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Dzantiev, B. B., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI, 2021. [Link]
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Bock, I., et al. "Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays." Epigenetics, 2011. [Link]
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Ismail, A. A. "Interferences in Immunoassay." The Journal of Clinical Endocrinology & Metabolism, 2009. [Link]
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Walter, G., and Werchau, H. "Cross-reactivity of antibodies against synthetic peptides." Journal of Cellular Biochemistry, 1982. [Link]
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Houen, G. "Peptides, Antibodies, Peptide Antibodies and More." MDPI, 2019. [Link]
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Trier, N. H. "Antibody Cross-Reactivity in Auto-Immune Diseases." MDPI, 2019. [Link]
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Trier, N. H. "Antibody Cross-Reactivity in Auto-Immune Diseases." PMC, 2019. [Link]
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Hara, H., et al. "Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications." PNAS, 2022. [Link]
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György, B., et al. "Evolution of anti-modified protein antibody responses can be driven by consecutive exposure to different post-translational modifications." Annals of the Rheumatic Diseases, 2018. [Link]
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Concept Life Sciences. "Overcoming the Challenges of Peptide Drug Development." [Link]
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O’Boyle, N. M., et al. "Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers." Cancers, 2022. [Link]
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Gyros Protein Technologies. "Solutions to immunoassay interference, cross reactivity and other challenges." [Link]
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Innovagen AB. "Peptide antigens, homologies and potential cross reactivity." [Link]
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Li, J., et al. "Challenges in the development of next-generation antibiotics: opportunities of small molecules mimicking mode of action of host-defense peptides." Acta Pharmaceutica Sinica B, 2017. [Link]
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Innovagen AB. "Monoclonal antibodies raised against synthetic peptides." [Link]
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ResearchGate. "Antibodies and B cells recognising citrullinated proteins display a broad cross-reactivity towards other post-translational modifications." [Link]
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Eurogentec. "Custom antibodies against Post Translational Modifications." [Link]
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Quanterix. "Types Of Immunoassay - And When To Use Them." [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
